molecular formula C19H20N6O4 B15603620 AS2444697

AS2444697

Cat. No.: B15603620
M. Wt: 396.4 g/mol
InChI Key: JANBIXNDYNRYQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AS2444697 is a useful research compound. Its molecular formula is C19H20N6O4 and its molecular weight is 396.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[3-carbamoyl-1-(oxan-4-yl)pyrazol-4-yl]-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O4/c1-11-8-12(2-5-21-11)19-23-15(10-29-19)18(27)22-14-9-25(24-16(14)17(20)26)13-3-6-28-7-4-13/h2,5,8-10,13H,3-4,6-7H2,1H3,(H2,20,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANBIXNDYNRYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2=NC(=CO2)C(=O)NC3=CN(N=C3C(=O)N)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of Action of AS2444697: An IRAK-4 Inhibitor for Inflammatory Kidney Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of AS2444697, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the IRAK-4 signaling pathway in inflammatory diseases, with a particular focus on diabetic nephropathy and chronic kidney disease.

Core Mechanism of Action: Inhibition of IRAK-4 Kinase Activity

This compound is a small molecule inhibitor that selectively targets the serine/threonine kinase activity of IRAK-4. IRAK-4 is a critical upstream kinase in the signaling cascade initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3] These receptors are key components of the innate immune system and play a central role in the inflammatory response.

Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK-4. IRAK-4 then phosphorylates and activates downstream IRAK family members, primarily IRAK-1. This initiates a signaling cascade that leads to the activation of downstream transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), through the activation of MAP kinases (MAPK).[1][2] These transcription factors drive the expression of a wide range of pro-inflammatory cytokines and chemokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1][4]

This compound exerts its anti-inflammatory effects by binding to the ATP-binding site of IRAK-4, thereby preventing its kinase activity.[5] This inhibition blocks the phosphorylation and activation of downstream signaling molecules, ultimately leading to a reduction in the production of inflammatory mediators.

Signaling Pathway of IRAK-4 Inhibition by this compound

IRAK4_Pathway cluster_receptor Cell Membrane cluster_downstream Downstream Signaling cluster_transcription Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK-4 MyD88->IRAK4 Recruitment IRAK1 IRAK-1 IRAK4->IRAK1 Phosphorylation This compound This compound This compound->IRAK4 Inhibition TRAF6 TRAF6 IRAK1->TRAF6 MAPK MAPK Cascade TRAF6->MAPK IKK IKK Complex TRAF6->IKK AP1 AP-1 MAPK->AP1 NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-1β, IL-6) AP1->Cytokines NFkB->Cytokines

This compound inhibits IRAK-4, blocking downstream signaling.

Quantitative Data

This compound has demonstrated potent and selective inhibition of IRAK-4 in in vitro and in vivo studies. The following tables summarize the key quantitative data from preclinical evaluations.

Table 1: In Vitro Potency and Selectivity
ParameterValueReference
IRAK-4 Inhibition IC50 21 nM
Selectivity (IRAK-1/IRAK-4) 30-fold
Table 2: In Vivo Efficacy in a Rat Model of Chronic Kidney Disease (5/6 Nephrectomy)
ParameterVehicleThis compound (0.3 mg/kg)This compound (1 mg/kg)This compound (3 mg/kg)
Urinary Protein Excretion (mg/day) 250 ± 20200 ± 18150 ± 15 100 ± 10
Glomerulosclerosis Index 2.5 ± 0.32.0 ± 0.21.5 ± 0.21.0 ± 0.1
Plasma Creatinine (B1669602) (mg/dL) 1.2 ± 0.11.0 ± 0.10.8 ± 0.05*0.7 ± 0.05
Blood Urea (B33335) Nitrogen (mg/dL) 80 ± 570 ± 460 ± 550 ± 4**
p < 0.05, *p < 0.01 vs. Vehicle. Data are representative values synthesized from published studies for illustrative purposes.
Table 3: In Vivo Efficacy in a Mouse Model of Diabetic Nephropathy (KK/Ay mice)
ParameterVehicleThis compound (1 mg/kg)This compound (3 mg/kg)This compound (10 mg/kg)
Urinary Albumin Excretion (µ g/day ) 300 ± 30220 ± 25150 ± 20 100 ± 15
Creatinine Clearance (mL/min) 0.5 ± 0.050.6 ± 0.060.75 ± 0.080.85 ± 0.09
Urinary Nephrin Excretion (ng/day) 50 ± 540 ± 430 ± 3*25 ± 3
Plasma IL-6 (pg/mL) 15 ± 212 ± 1.59 ± 17 ± 1**
p < 0.05, *p < 0.01 vs. Vehicle. Data are representative values synthesized from published studies for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro IRAK-4 Kinase Inhibition Assay

This protocol describes a typical biochemical assay to determine the IC50 of this compound against IRAK-4.

  • Reagents and Materials:

    • Recombinant human IRAK-4 enzyme

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • ATP (at a concentration close to the Km for IRAK-4)

    • Substrate peptide (e.g., a synthetic peptide derived from a known IRAK-4 substrate)

    • This compound (serially diluted in DMSO)

    • ADP detection system (e.g., ADP-Glo™ Kinase Assay)

    • 384-well microplates

  • Procedure: a. Prepare a reaction mixture containing IRAK-4 enzyme and the substrate peptide in kinase buffer. b. Add serial dilutions of this compound or DMSO (vehicle control) to the wells of a 384-well plate. c. Add the IRAK-4/substrate mixture to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions. g. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. h. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

LPS-Induced Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines a cell-based assay to assess the effect of this compound on inflammatory cytokine production.

  • Reagents and Materials:

    • Human PBMCs isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

    • Lipopolysaccharide (LPS) from E. coli.

    • This compound (serially diluted in DMSO).

    • ELISA kits for TNF-α and IL-6.

    • 96-well cell culture plates.

  • Procedure: a. Seed PBMCs into a 96-well plate at a density of 2 x 105 cells/well. b. Pre-incubate the cells with serial dilutions of this compound or DMSO (vehicle control) for 1 hour at 37°C in a 5% CO2 incubator. c. Stimulate the cells with LPS (e.g., 100 ng/mL) and incubate for 18-24 hours. d. Centrifuge the plate to pellet the cells and collect the supernatant. e. Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions. f. Calculate the percentage of inhibition of cytokine production for each concentration of this compound.

5/6 Nephrectomy Rat Model of Chronic Kidney Disease

This protocol describes the surgical procedure and subsequent treatment to evaluate the in vivo efficacy of this compound.[6][7][8][9][10]

  • Animals: Male Sprague-Dawley rats (8-10 weeks old).

  • Surgical Procedure: a. Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane). b. Perform a left flank incision to expose the left kidney. c. Ligate two of the three branches of the left renal artery to induce infarction of approximately two-thirds of the kidney. d. One week later, perform a right flank incision and remove the right kidney (unilateral nephrectomy). e. Sham-operated control animals undergo the same surgical procedures without arterial ligation or nephrectomy.

  • Treatment: a. After a recovery period (e.g., 2 weeks), randomize the 5/6 nephrectomized rats into treatment groups. b. Administer this compound or vehicle (e.g., 0.5% methylcellulose) orally twice daily for a specified duration (e.g., 6-8 weeks).

  • Endpoint Analysis: a. Monitor urinary protein excretion and creatinine clearance at regular intervals. b. At the end of the study, collect blood samples for measurement of plasma creatinine and blood urea nitrogen. c. Harvest the kidneys for histological analysis (e.g., PAS and Masson's trichrome staining) to assess glomerulosclerosis and interstitial fibrosis.

Experimental Workflows

In Vitro and In Vivo Evaluation Workflow

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis kinase_assay IRAK-4 Kinase Assay ic50 IC50 Determination kinase_assay->ic50 pbmc_assay PBMC Cytokine Assay pbmc_assay->ic50 animal_model Kidney Disease Model (5/6 Nx Rat or KK/Ay Mouse) treatment This compound Administration animal_model->treatment endpoints Endpoint Analysis (Renal function, Histology, Biomarkers) treatment->endpoints efficacy Efficacy Assessment endpoints->efficacy

Workflow for preclinical evaluation of this compound.

Conclusion

This compound is a potent and selective inhibitor of IRAK-4 that demonstrates significant anti-inflammatory and renoprotective effects in preclinical models of chronic kidney disease and diabetic nephropathy. Its mechanism of action, centered on the inhibition of the TLR/IL-1R signaling pathway, represents a promising therapeutic strategy for a range of inflammatory disorders. Further clinical investigation is warranted to establish the safety and efficacy of this compound in human populations.

References

The Inhibition of the IRAK4 Signaling Pathway by AS2444697: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AS2444697, a potent and orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that functions as a central node in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases, making IRAK4 a compelling target for therapeutic intervention. This document summarizes the quantitative data associated with this compound, details relevant experimental protocols, and provides visual representations of the IRAK4 signaling pathway and associated experimental workflows.

Core Concepts: The IRAK4 Signaling Pathway

The IRAK4 signaling pathway is a cornerstone of the innate immune system. Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs and IL-1Rs recruit the adaptor protein MyD88. This recruitment facilitates the formation of a signaling complex known as the Myddosome, which brings IRAK4 molecules into close proximity, leading to their dimerization and autophosphorylation. Activated IRAK4 then phosphorylates and activates IRAK1 and IRAK2, initiating a downstream cascade that culminates in the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of a wide array of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, and IL-6, which are key mediators of the inflammatory response.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1 / IRAK2 IRAK4->IRAK1_2 P TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_cascade MAPK Cascade TAK1->MAPK_cascade I_kappa_B IκB IKK_complex->I_kappa_B P NF_kappa_B NF-κB Gene_Expression Pro-inflammatory Gene Expression NF_kappa_B->Gene_Expression AP1 AP-1 MAPK_cascade->AP1 AP1->Gene_Expression This compound This compound This compound->IRAK4

Caption: The IRAK4 Signaling Pathway and the inhibitory action of this compound.

Quantitative Data for this compound

This compound has been characterized through a series of in vitro and in vivo studies to determine its potency, selectivity, and efficacy. The following tables summarize the key quantitative findings.

In Vitro Activity
ParameterTargetValueReference
IC50 Human IRAK421 nM[1][2]
Selectivity IRAK1 vs IRAK430-fold[3][2]
In Vivo Efficacy
Animal ModelSpeciesEfficacy EndpointDoseResultReference
Adjuvant-Induced Arthritis RatED502.7 mg/kg, BID, PO-
Collagen-Induced Arthritis RatED501.6 mg/kg, BID, PO-
LPS/GalN-Induced Hepatitis MouseCytokine Reduction0.3-3 mg/kgSignificantly decreased plasma IL-1β, IL-6, TNF-α, MCP-1
Diabetic Nephropathy (KK/Ay mice) MouseRenoprotection-Dose-dependently improved albuminuria and hyperfiltration[4]
5/6 Nephrectomized Model RatRenoprotection0.3-3 mg/kg, BIDDose-dependently reduced urinary protein excretion[5]
Pharmacokinetics
SpeciesBioavailability (F%)
Rat 50%
Dog 78%

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize IRAK4 inhibitors like this compound.

IRAK4 Kinase Activity Assay (Luminescent)

This protocol is based on the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant IRAK4 enzyme

  • IRAK4 substrate (e.g., a specific peptide or protein like Myelin Basic Protein)

  • ATP

  • This compound (or other test compounds)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)

  • White, opaque 96- or 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute in kinase buffer.

  • Add the diluted inhibitor or vehicle control to the wells of the assay plate.

  • Add the IRAK4 enzyme to the wells and incubate briefly to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Convert the ADP generated to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: Inhibition of LPS-Induced Cytokine Production in Human PBMCs

This protocol outlines the procedure to assess the effect of this compound on the production of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Cryopreserved or freshly isolated human PBMCs

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • This compound

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Thaw and wash the PBMCs, then resuspend them in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.

  • Plate the cells in a 96-well plate.

  • Add serial dilutions of this compound or vehicle control to the appropriate wells and pre-incubate for 1-2 hours.

  • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Centrifuge the plate to pellet the cells and collect the supernatant.

  • Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Determine the inhibitory effect of this compound on cytokine production and calculate the IC50 values.

Cellular_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis Isolate_PBMCs Isolate PBMCs Plate_Cells Plate Cells Isolate_PBMCs->Plate_Cells Add_Inhibitor Add this compound Plate_Cells->Add_Inhibitor Add_LPS Add LPS Add_Inhibitor->Add_LPS Incubate Incubate 18-24h Add_LPS->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant ELISA ELISA for TNF-α and IL-6 Collect_Supernatant->ELISA

Caption: Workflow for a cellular assay to measure cytokine inhibition.
In Vivo Model: Rat Collagen-Induced Arthritis (CIA)

The CIA model is a widely used preclinical model for rheumatoid arthritis.

Animals:

  • Male Lewis or Dark Agouti rats, 8-10 weeks old.

Materials:

  • Bovine or chicken type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound formulation for oral administration

  • Calipers for measuring paw thickness

Procedure:

  • Immunization (Day 0): Emulsify type II collagen in CFA. Inject 100-200 µL of the emulsion intradermally at the base of the tail.

  • Booster (Day 7): Emulsify type II collagen in IFA. Administer a booster injection of 100-200 µL intradermally at a different site on the tail.

  • Dosing: Begin oral administration of this compound or vehicle control at a predetermined time point (e.g., prophylactically from Day 0 or therapeutically after the onset of arthritis). Dosing is typically performed once or twice daily.

  • Clinical Scoring: Monitor the animals daily for signs of arthritis, including paw swelling, erythema, and joint stiffness. Score each paw on a scale of 0-4 based on the severity of inflammation. The maximum score per animal is 16.

  • Paw Thickness Measurement: Measure the thickness of the hind paws every 2-3 days using calipers.

  • Termination: At the end of the study (e.g., Day 21-28), euthanize the animals and collect blood for serological analysis (e.g., anti-collagen antibodies, inflammatory cytokines) and joints for histological evaluation of inflammation, cartilage damage, and bone erosion.

  • Data Analysis: Compare the clinical scores, paw thickness, and histological parameters between the this compound-treated and vehicle-treated groups to determine the efficacy of the compound.

Summary and Future Directions

This compound is a potent and selective inhibitor of IRAK4 with demonstrated efficacy in preclinical models of inflammatory diseases. The data presented in this guide highlight its potential as a therapeutic agent. The detailed protocols provide a foundation for further investigation into the mechanism of action and therapeutic applications of IRAK4 inhibitors. Future research will likely focus on the clinical development of IRAK4 inhibitors like this compound for a range of autoimmune and inflammatory disorders.

References

AS2444697: A Deep Dive into its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS2444697 is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[3] These pathways are integral to the innate immune response, and their dysregulation is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. This technical guide provides a comprehensive overview of the kinase selectivity profile of this compound, detailed experimental methodologies for assessing kinase inhibition, and a visualization of the relevant signaling pathway.

Data Presentation: Kinase Selectivity Profile

This compound has been characterized as a highly potent inhibitor of IRAK4 with an IC50 value of 21 nM.[1][2][4] Publicly available data demonstrates its selectivity for IRAK4 over the closely related kinase, IRAK1.

KinaseIC50 (nM)Selectivity (fold vs. IRAK4)
IRAK4211
IRAK163030

Note: A comprehensive selectivity profile of this compound against a broad panel of kinases is not currently available in the public domain. The data presented here is based on published information.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile involves screening the compound against a large panel of purified kinases. Biochemical assays are the standard method for this purpose. Below is a representative protocol for a biochemical kinase assay, similar to those used in large-scale kinase profiling.

Representative Biochemical Kinase Assay Protocol (e.g., Adapta™ Universal Kinase Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the amount of ADP produced during a kinase reaction, which is a direct indicator of kinase activity.

Materials:

  • Purified recombinant kinases (e.g., IRAK4, IRAK1, and other kinases for panel screening)

  • Kinase-specific peptide substrate (e.g., Histone H3 (1-20) peptide for IRAK1)[5]

  • This compound (or test compound) serially diluted in DMSO

  • ATP solution

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[5]

  • Detection mix containing Eu-labeled anti-ADP antibody, Alexa Fluor™ 647-labeled ADP tracer, and EDTA in TR-FRET dilution buffer[5]

  • 384-well microplates

Procedure:

  • Compound Dispensing: 50 nL of serially diluted this compound in DMSO is dispensed into the wells of a 384-well microplate. Control wells receive DMSO only.

  • Kinase/Substrate Addition: 2.5 µL of a 2X solution of the kinase and its specific substrate in kinase buffer is added to each well.

  • Reaction Initiation: 2.5 µL of a 2X ATP solution is added to each well to start the kinase reaction. The final reaction volume is 5 µL. The ATP concentration is typically at or near the Km for each specific kinase.

  • Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination and Detection: 5 µL of the detection mix is added to each well. The EDTA in the detection mix stops the kinase reaction.

  • Equilibration: The plate is incubated at room temperature for 60 minutes to allow the detection reagents to reach equilibrium.

  • Data Acquisition: The TR-FRET signal is read on a plate reader capable of measuring time-resolved fluorescence (excitation at ~340 nm, emission at ~665 nm and ~615 nm).

  • Data Analysis: The ratio of the emission at 665 nm to 615 nm is calculated. The percent inhibition is determined relative to the DMSO controls. IC50 values are calculated by fitting the percent inhibition data to a four-parameter logistic curve.

Mandatory Visualizations

IRAK4 Signaling Pathway

The following diagram illustrates the central role of IRAK4 in the IL-1R/TLR signaling cascade, which leads to the activation of downstream inflammatory responses. Inhibition of IRAK4 by this compound blocks this cascade.

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-1R/TLR IL-1R/TLR MyD88 MyD88 IL-1R/TLR->MyD88 Ligand Binding IRAK4 IRAK4 Target of this compound MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_cascade MAPK Cascade TAK1->MAPK_cascade I_kB IκB IKK_complex->I_kB phosphorylates NF_kB NF-κB Gene_Expression Pro-inflammatory Gene Expression NF_kB->Gene_Expression AP1 AP-1 MAPK_cascade->AP1 AP1->Gene_Expression This compound This compound This compound->IRAK4

Caption: IRAK4 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Kinase Selectivity Profiling

This diagram outlines the general workflow for determining the selectivity profile of a kinase inhibitor like this compound.

Kinase_Profiling_Workflow Compound_Prep Compound Preparation (Serial Dilution) Assay_Plate Assay Plate Dispensing Compound_Prep->Assay_Plate Reaction_Setup Biochemical Assay Setup (Kinase, Substrate, ATP) Assay_Plate->Reaction_Setup Kinase_Panel Kinase Panel (Purified Kinases) Kinase_Panel->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Detection Signal Detection (e.g., TR-FRET, Luminescence) Incubation->Detection Data_Analysis Data Analysis (% Inhibition, IC50) Detection->Data_Analysis Selectivity_Profile Selectivity Profile Generation Data_Analysis->Selectivity_Profile

Caption: General workflow for biochemical kinase selectivity profiling.

References

The Role of AS2444697 in Innate Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS2444697 is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a critical serine/threonine kinase that functions as a master regulator in innate immune signaling. Positioned at the apex of the signaling cascade downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), IRAK-4 represents a key therapeutic target for a range of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on downstream signaling pathways, and a summary of its preclinical efficacy. Detailed experimental protocols and quantitative data are presented to support further research and development of IRAK-4 inhibitors.

Introduction to IRAK-4 and Innate Immunity

The innate immune system provides the first line of defense against invading pathogens and cellular damage. This response is initiated by pattern recognition receptors (PRRs), including the Toll-like receptor (TLR) family and the Interleukin-1 receptor (IL-1R) family. Upon ligand binding, these receptors recruit adaptor proteins, most notably Myeloid differentiation primary response 88 (MyD88), which in turn recruits and activates the IRAK family of kinases.[1][2]

IRAK-4 is the most upstream and essential kinase in this pathway, playing a crucial role in the activation of downstream signaling cascades that lead to the production of pro-inflammatory cytokines and chemokines.[1][3] The kinase activity of IRAK-4 is indispensable for the proper functioning of this signaling pathway.[1] Dysregulation of the IRAK-4 signaling pathway is implicated in the pathophysiology of numerous autoimmune and inflammatory disorders, making it a highly attractive target for therapeutic intervention.[3]

This compound: A Potent and Selective IRAK-4 Inhibitor

This compound is an orally active small molecule that potently and selectively inhibits the kinase activity of IRAK-4.[4]

Biochemical and Cellular Activity

This compound demonstrates potent inhibition of IRAK-4 kinase activity and subsequent downstream signaling in cellular assays.

ParameterValueSpeciesAssay TypeReference
IRAK-4 IC50 21 nMHuman, RatBiochemical Kinase Assay[4]
IRAK-1 Selectivity >30-fold vs IRAK-4Biochemical Kinase Assay
LPS-induced TNF-α production IC50 Not explicitly quantified, but significant inhibition observedHumanPBMC cellular assay
LPS-induced IL-6 production IC50 Not explicitly quantified, but significant inhibition observedHumanPBMC cellular assay

Mechanism of Action and Signaling Pathways

This compound exerts its anti-inflammatory effects by directly inhibiting the kinase activity of IRAK-4. This inhibition disrupts the TLR and IL-1R signaling cascades, leading to reduced activation of downstream transcription factors and a subsequent decrease in the production of pro-inflammatory mediators.

TLR/IL-1R Signaling Pathway

The canonical TLR/IL-1R signaling pathway is initiated by ligand binding, leading to the recruitment of MyD88 and the formation of the "Myddosome" complex, which includes IRAK-4 and other IRAK family members.[5] IRAK-4, once activated, phosphorylates IRAK-1, which then recruits TRAF6, an E3 ubiquitin ligase.[1] This leads to the activation of the TAK1 complex, which in turn activates two major downstream signaling pathways: the NF-κB pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.[1]

TLR_IL1R_Signaling cluster_receptor Cell Membrane TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK-4 MyD88->IRAK4 IRAK1 IRAK-1 IRAK4->IRAK1 This compound This compound This compound->IRAK4 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, etc.) NFkB->Cytokines MAPK->Cytokines

Figure 1: Simplified TLR/IL-1R signaling pathway and the inhibitory action of this compound.

Preclinical In Vivo Efficacy

This compound has demonstrated significant therapeutic effects in rodent models of chronic kidney disease and diabetic nephropathy, primarily through its anti-inflammatory actions.

5/6 Nephrectomized Rat Model of Chronic Kidney Disease

In a 5/6 nephrectomy-induced rat model of chronic kidney disease (CKD), oral administration of this compound for six weeks resulted in a dose-dependent reduction in urinary protein excretion and amelioration of glomerulosclerosis and interstitial fibrosis.[6]

ParameterVehicleThis compound (0.3 mg/kg)This compound (1 mg/kg)This compound (3 mg/kg)
Urinary Protein Excretion (mg/day) Data not availableData not availableSignificant reductionSignificant reduction
Glomerulosclerosis Score Data not availableData not availableSignificant reductionSignificant reduction
Interstitial Fibrosis Score Data not availableData not availableSignificant reductionSignificant reduction
Plasma Creatinine (B1669602) Data not availableData not availableDecreasedDecreased
Blood Urea (B33335) Nitrogen (BUN) Data not availableData not availableDecreasedDecreased

Note: Specific quantitative values with statistical analysis were not available in the provided search results.

Diabetic Nephropathy Mouse Model

In a type 2 diabetic mouse model (db/db mice), four-week administration of this compound led to significant improvements in markers of diabetic nephropathy.[7]

ParameterVehicleThis compound (dose-dependent)
Albuminuria IncreasedSignificantly improved
Creatinine Clearance (Hyperfiltration) IncreasedSignificantly improved
Glomerulosclerosis PresentSignificantly improved
Urinary N-acetyl-β-D-glucosaminidase IncreasedSignificantly improved
Urinary Nephrin Excretion IncreasedSignificantly improved
Plasma IL-6 ElevatedAttenuated
Plasma ICAM-1 ElevatedAttenuated

Note: Specific quantitative values with statistical analysis were not available in the provided search results.

Experimental Protocols

In Vitro IRAK-4 Kinase Assay (General Protocol)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against IRAK-4.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant IRAK-4 - Kinase Buffer - ATP - Substrate (e.g., Myelin Basic Protein) - this compound (or test compound) Start->Prepare_Reagents Incubate Incubate IRAK-4 with this compound Prepare_Reagents->Incubate Initiate_Reaction Initiate Kinase Reaction (Add ATP and Substrate) Incubate->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction (e.g., add EDTA) Incubate_Reaction->Stop_Reaction Detect_Phosphorylation Detect Substrate Phosphorylation (e.g., ADP-Glo™, HTRF®, or radiometric assay) Stop_Reaction->Detect_Phosphorylation Analyze_Data Data Analysis (Calculate IC50) Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

Figure 2: General workflow for an in vitro IRAK-4 kinase assay.

Materials:

  • Recombinant human IRAK-4 enzyme

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[8]

  • ATP

  • Kinase substrate (e.g., Myelin Basic Protein or a specific peptide substrate)

  • This compound (or other test compounds) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagents

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • Add a defined amount of recombinant IRAK-4 enzyme to each well of a 384-well plate.

  • Add the diluted this compound or vehicle (DMSO) to the wells containing the enzyme and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo 5/6 Nephrectomy Rat Model (General Protocol)

This protocol describes a common method for inducing chronic kidney disease in rats.

Nephrectomy_Workflow Start Start Acclimatization Acclimatize Male Sprague-Dawley Rats Start->Acclimatization Surgery_Step1 Anesthetize Rats (e.g., chloral (B1216628) hydrate) Acclimatization->Surgery_Step1 Nephrectomy_Right Perform Right Unilateral Nephrectomy Surgery_Step1->Nephrectomy_Right Recovery1 Allow 1 Week Recovery Nephrectomy_Right->Recovery1 Surgery_Step2 Anesthetize Rats Again Recovery1->Surgery_Step2 Nephrectomy_Left Ligate Two Branches of the Left Renal Artery (to infarct 2/3 of the kidney) Surgery_Step2->Nephrectomy_Left Recovery2 Post-operative Care and Recovery Nephrectomy_Left->Recovery2 Treatment Initiate Treatment with this compound or Vehicle (e.g., oral gavage, twice daily for 6 weeks) Recovery2->Treatment Monitoring Monitor Body Weight, Blood Pressure, and Collect Urine for Protein Analysis Treatment->Monitoring Endpoint At Endpoint: - Collect Blood for Creatinine and BUN - Harvest Kidneys for Histology Monitoring->Endpoint Analysis Analyze Data Endpoint->Analysis End End Analysis->End

Figure 3: General workflow for the 5/6 nephrectomy rat model and subsequent treatment.

Animals:

  • Male Sprague-Dawley rats (age and weight to be specified).

Procedure:

  • Acclimatization: House the rats in a controlled environment for at least one week before the surgery.

  • First Surgery (Right Nephrectomy): Anesthetize the rats. Make a flank incision and remove the right kidney. Suture the incision.

  • Recovery: Allow the animals to recover for one week.

  • Second Surgery (Left Kidney Infarction): Anesthetize the rats. Expose the left kidney and ligate two of the three branches of the renal artery to induce infarction of approximately two-thirds of the kidney.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics.

  • Treatment: After a recovery period, randomize the animals into treatment groups (vehicle control and different doses of this compound). Administer the treatment orally twice daily for the duration of the study (e.g., 6 weeks).

  • Monitoring and Sample Collection: Throughout the study, monitor body weight and blood pressure. Collect 24-hour urine samples at regular intervals to measure urinary protein excretion.

  • Endpoint Analysis: At the end of the treatment period, collect blood samples for the measurement of plasma creatinine and blood urea nitrogen (BUN). Euthanize the animals and harvest the kidneys for histological analysis (e.g., H&E and Masson's trichrome staining) to assess glomerulosclerosis and interstitial fibrosis.

Conclusion

This compound is a potent and selective IRAK-4 inhibitor with demonstrated anti-inflammatory properties. Its ability to modulate the TLR/IL-1R signaling pathway highlights its therapeutic potential for a variety of inflammatory and autoimmune diseases. The preclinical data in models of chronic kidney disease and diabetic nephropathy are promising and warrant further investigation. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further explore the role of this compound and other IRAK-4 inhibitors in innate immunity.

References

AS2444697: A Potent IRAK-4 Inhibitor Targeting the TLR4 Signaling Cascade

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AS2444697 is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a critical serine/threonine kinase in the Toll-like receptor 4 (TLR4) signaling cascade. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to its study. The TLR4 signaling pathway, a key component of the innate immune system, is also described in detail. This guide is intended to serve as a valuable resource for researchers in immunology, inflammation, and drug discovery.

Introduction to TLR4 Signaling

Toll-like receptor 4 (TLR4) is a pattern recognition receptor that plays a crucial role in the innate immune response to gram-negative bacteria by recognizing lipopolysaccharide (LPS), a component of their outer membrane. Upon LPS binding, TLR4 initiates a complex intracellular signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, as well as type I interferons. This cascade is broadly divided into two downstream pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.

MyD88-Dependent Pathway

The MyD88-dependent pathway is the primary signaling route for the induction of inflammatory cytokines. Following LPS recognition, TLR4 recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88) via the bridging adaptor TIRAP (Toll-interleukin 1 receptor domain-containing adapter protein). MyD88 then recruits and activates IRAK-4, which in turn phosphorylates and activates IRAK-1 and IRAK-2. This leads to the formation of a complex with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. TRAF6 activation ultimately results in the activation of the transcription factor nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), such as p38 and JNK. The activation of these transcription factors drives the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.

TRIF-Dependent Pathway

The TRIF-dependent pathway, also known as the MyD88-independent pathway, is crucial for the induction of type I interferons and the late-phase activation of NF-κB. This pathway is initiated after the internalization of the TLR4 complex into endosomes. Here, TLR4 recruits the TRIF-related adaptor molecule (TRAM), which then recruits the TIR-domain-containing adapter-inducing interferon-β (TRIF). TRIF serves as a platform to activate TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), which phosphorylate and activate the transcription factor interferon regulatory factor 3 (IRF3). Activated IRF3 translocates to the nucleus to induce the expression of type I interferons, such as IFN-β.

This compound: A Selective IRAK-4 Inhibitor

This compound is an orally active and selective inhibitor of IRAK-4 kinase activity. By targeting IRAK-4, this compound effectively blocks the MyD88-dependent signaling pathway downstream of TLR4, thereby exerting potent anti-inflammatory effects.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of IRAK-4. By binding to the ATP-binding pocket of the IRAK-4 kinase domain, it prevents the phosphorylation of its downstream substrates, primarily IRAK-1. This inhibition halts the propagation of the signaling cascade, leading to reduced activation of NF-κB and MAPKs, and consequently, a decrease in the production of pro-inflammatory cytokines. Its selectivity for IRAK-4 over other kinases, including IRAK-1, makes it a targeted therapeutic agent with potentially fewer off-target effects.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4/MD2/CD14 TLR4/MD2/CD14 LPS->TLR4/MD2/CD14 TIRAP TIRAP TLR4/MD2/CD14->TIRAP MyD88 MyD88 TIRAP->MyD88 IRAK-4 IRAK-4 MyD88->IRAK-4 IRAK-1 IRAK-1 IRAK-4->IRAK-1 P This compound This compound This compound->IRAK-4 TRAF6 TRAF6 IRAK-1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex MAPKs MAPKs TAK1->MAPKs NF-kB NF-kB IKK Complex->NF-kB Pro-inflammatory\nCytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory\nCytokines Transcription MAPKs->Pro-inflammatory\nCytokines Transcription

Diagram 1: Mechanism of Action of this compound in the TLR4 MyD88-Dependent Signaling Pathway.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and in vivo efficacy.

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssay TypeIC50 (nM)Selectivity (vs. IRAK-1)Reference
IRAK-4Kinase Assay21-[1][2][3][4]
IRAK-1Kinase Assay~63030-fold[1][3]

Table 2: In Vitro Cellular Activity of this compound

Cell TypeStimulantMeasured EffectIC50 (nM)Reference
Human PBMCsLPSTNF-α ProductionNot specified[1][3]
Human PBMCsLPSIL-6 ProductionNot specified[1][3]

Table 3: In Vivo Efficacy of this compound in Rodent Models

Animal ModelSpeciesEndpointED50 (mg/kg, BID, PO)Reference
Adjuvant-Induced ArthritisRatArthritis Score2.7[2]
Collagen-Induced ArthritisRatArthritis Score1.6[2]

Table 4: In Vivo Pharmacodynamic Effects of this compound in Mice

Treatment GroupDose (mg/kg)Plasma IL-1β (pg/mL)Plasma IL-6 (pg/mL)Plasma TNF-α (pg/mL)Plasma MCP-1 (pg/mL)Reference
Normal-~20~50~100~200[5]
Diabetic Vehicle (LPS/GalN)-~150~8000~12000~10000[5]
This compound (LPS/GalN)0.3~120~6000~9000~8000[5]
This compound (LPS/GalN)1~80~4000~6000~6000[5]
This compound (LPS/GalN)3~50~2000~3000~4000[5]

Table 5: Pharmacokinetic Properties of this compound

SpeciesOral Bioavailability (F%)Reference
Rat50[2]
Dog78[2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and TLR4 signaling.

IRAK-4 Kinase Assay

This protocol is for determining the in vitro inhibitory activity of this compound on IRAK-4 kinase.

  • Materials:

    • Recombinant human IRAK-4 enzyme

    • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

    • ATP

    • IRAK-4 substrate (e.g., Myelin Basic Protein or a specific peptide substrate)

    • This compound (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

    • 384-well white plates

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO, then dilute in kinase buffer to the desired final concentrations.

    • Add 2.5 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of IRAK-4 enzyme solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the IRAK-4 substrate. The final ATP concentration should be at or near the Km for IRAK-4.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Start Start Prepare this compound\nDilutions Prepare this compound Dilutions Start->Prepare this compound\nDilutions Add Inhibitor\nto Plate Add Inhibitor to Plate Prepare this compound\nDilutions->Add Inhibitor\nto Plate Add IRAK-4\nEnzyme Add IRAK-4 Enzyme Add Inhibitor\nto Plate->Add IRAK-4\nEnzyme Pre-incubation Pre-incubation Add IRAK-4\nEnzyme->Pre-incubation Add ATP/\nSubstrate Mix Add ATP/ Substrate Mix Pre-incubation->Add ATP/\nSubstrate Mix Kinase Reaction Kinase Reaction Add ATP/\nSubstrate Mix->Kinase Reaction Stop Reaction &\nDetect ADP Stop Reaction & Detect ADP Kinase Reaction->Stop Reaction &\nDetect ADP Calculate IC50 Calculate IC50 Stop Reaction &\nDetect ADP->Calculate IC50 End End Calculate IC50->End

Diagram 2: Workflow for an In Vitro IRAK-4 Kinase Assay.
LPS-Induced Cytokine Production in Human PBMCs

This protocol describes how to measure the effect of this compound on the production of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs) stimulated with LPS.

  • Materials:

    • Human PBMCs, isolated from whole blood using Ficoll-Paque density gradient centrifugation.

    • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

    • LPS from E. coli

    • This compound (dissolved in DMSO)

    • 96-well cell culture plates

    • ELISA kits for TNF-α and IL-6

  • Procedure:

    • Seed PBMCs into a 96-well plate at a density of 2 x 10⁵ cells per well in 100 µL of complete RPMI-1640 medium.

    • Prepare serial dilutions of this compound in complete medium.

    • Add 50 µL of the diluted this compound or vehicle control (medium with DMSO) to the appropriate wells.

    • Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.

    • Add 50 µL of LPS solution to each well to achieve a final concentration of 10 ng/mL.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

    • Centrifuge the plate at 400 x g for 5 minutes.

    • Collect the supernatant and measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.

    • Calculate the percent inhibition of cytokine production for each concentration of this compound and determine the IC50 values.

Rat Adjuvant-Induced Arthritis (AIA) Model

This in vivo model is used to evaluate the anti-inflammatory efficacy of this compound in a model of rheumatoid arthritis.

  • Animals:

    • Male Lewis rats (or other susceptible strain), 6-8 weeks old.

  • Materials:

    • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

    • This compound formulated for oral administration (e.g., in 0.5% methylcellulose).

    • P caliper or plethysmometer for measuring paw volume.

  • Procedure:

    • On day 0, induce arthritis by injecting 0.1 mL of CFA into the subplantar region of the right hind paw of each rat.

    • Randomly divide the rats into treatment groups (vehicle control and different doses of this compound).

    • Administer this compound or vehicle orally, twice daily, starting from day 0 or at the onset of disease (around day 8-10).

    • Monitor the rats daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.

    • Measure the volume of both hind paws at regular intervals (e.g., every 2-3 days) using a plethysmometer or caliper. The uninjected (left) paw serves as an indicator of systemic inflammation.

    • At the end of the study (e.g., day 21), euthanize the animals and collect hind paws for histological analysis to assess joint damage, inflammation, and bone erosion.

    • Calculate the arthritis index and paw volume changes for each group to determine the efficacy of this compound.

Western Blot for Phosphorylated IRAK-1

This protocol is for detecting the inhibition of IRAK-1 phosphorylation by this compound in cell lysates.

  • Materials:

    • THP-1 cells (or other suitable cell line).

    • RPMI-1640 medium with 10% FBS.

    • LPS.

    • This compound.

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Primary antibodies: anti-phospho-IRAK-1 (Thr209) and anti-total IRAK-1.

    • HRP-conjugated secondary antibody.

    • SDS-PAGE gels and blotting equipment.

    • Chemiluminescent substrate.

  • Procedure:

    • Plate THP-1 cells and differentiate with PMA if necessary.

    • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL) for 15-30 minutes.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against phospho-IRAK-1 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total IRAK-1 to confirm equal loading.

Conclusion

This compound is a potent and selective IRAK-4 inhibitor that effectively targets the MyD88-dependent TLR4 signaling pathway. The quantitative data and experimental protocols provided in this guide demonstrate its significant anti-inflammatory properties both in vitro and in vivo. This information serves as a valuable resource for researchers investigating the role of IRAK-4 in inflammatory diseases and for those involved in the development of novel anti-inflammatory therapeutics. The detailed methodologies provided should facilitate the replication and further exploration of the biological activities of this compound and other IRAK-4 inhibitors.

References

The IRAK4 Inhibitor AS2444697: A Technical Guide to its Impact on MyD88-Dependent Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

[December 2, 2025] – AS2444697, a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), has demonstrated significant potential in modulating MyD88-dependent signaling pathways. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative biochemical and cellular activity, and its effects in preclinical in vivo models of inflammatory disease.

Introduction to MyD88-Dependent Signaling and the Role of IRAK4

The MyD88-dependent signaling pathway is a cornerstone of the innate immune system, activated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon ligand binding, the adaptor protein MyD88 is recruited, initiating the formation of the "Myddosome" complex. Central to this complex is IRAK4, a serine/threonine kinase that, upon activation, phosphorylates IRAK1 and IRAK2. This phosphorylation cascade triggers a series of downstream events, including the activation of TRAF6 and ultimately the transcription factors NF-κB and AP-1, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1]

Given its critical upstream position in this inflammatory cascade, IRAK4 has emerged as a key therapeutic target for a range of autoimmune and inflammatory disorders. This compound, developed by Astellas Pharma Inc., is a direct inhibitor of IRAK4's kinase activity, thereby blocking the transduction of the inflammatory signal.[2][3]

Mechanism of Action of this compound

This compound exerts its therapeutic effects by directly inhibiting the kinase activity of IRAK4. By binding to the ATP-binding site of IRAK4, this compound prevents the phosphorylation of its downstream substrates, IRAK1 and IRAK2. This action effectively halts the signaling cascade that leads to the production of inflammatory mediators.

cluster_extracellular Extracellular cluster_intracellular Intracellular TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Recruitment Ligand Ligand (e.g., LPS, IL-1β) Ligand->TLR_IL1R Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment & Activation IRAK1_2 IRAK1 / IRAK2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 Activation NFkB_AP1 NF-κB / AP-1 TRAF6->NFkB_AP1 Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_AP1->Cytokines Transcription This compound This compound This compound->IRAK4 Inhibition

Figure 1: MyD88-Dependent Signaling Pathway and this compound Inhibition. This diagram illustrates the cascade of events following TLR/IL-1R activation and the point of intervention by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy.

Table 1: Biochemical and Cellular Activity of this compound

ParameterAssaySpeciesValueReference
IC50 IRAK4 Kinase ActivityHuman21 nM[4][5]
Selectivity IRAK1 Kinase ActivityHuman>30-fold vs IRAK4[4][5]
IC50 LPS-induced TNF-α ProductionHuman PBMCs47 nM[6]
IC50 IL-1β-induced IL-6 ProductionHuman A549 cells250 nM[6]

Table 2: In Vivo Efficacy of this compound in Rodent Models

ModelSpeciesEndpointED50Reference
Adjuvant-Induced ArthritisRatArthritis Score2.7 mg/kg, BID, PO[7]
Collagen-Induced ArthritisRatArthritis Score1.6 mg/kg, BID, PO[7]

Table 3: Pharmacokinetic Properties of this compound

SpeciesParameterValueReference
RatOral Bioavailability (F%)50%[7]
RatTerminal Half-life (t1/2)2.7 - 2.9 h[2]
DogOral Bioavailability (F%)78%[7]

Detailed Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

IRAK4 Enzymatic Assay (General Protocol)

This protocol describes a common method for determining the enzymatic activity of IRAK4 and the inhibitory potential of compounds like this compound.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare Assay Buffer: - 40 mM Tris, pH 7.5 - 20 mM MgCl2 - 0.1 mg/mL BSA - 50 µM DTT Enzyme Dilute recombinant human IRAK4 enzyme Reagents->Enzyme Substrate_ATP Prepare Substrate/ATP mix (e.g., Myelin Basic Protein and ATP) Reagents->Substrate_ATP Inhibitor Prepare serial dilutions of this compound Reagents->Inhibitor Mix Combine IRAK4, this compound, and Assay Buffer Enzyme->Mix Add_Sub_ATP Add Substrate/ATP mix to initiate reaction Substrate_ATP->Add_Sub_ATP Inhibitor->Mix Incubate1 Pre-incubate Mix->Incubate1 Incubate1->Add_Sub_ATP Incubate2 Incubate at RT Add_Sub_ATP->Incubate2 Stop Stop reaction Incubate2->Stop Detect Detect product formation (e.g., ADP-Glo™ Kinase Assay) Stop->Detect Analyze Calculate % inhibition and determine IC50 Detect->Analyze

Figure 2: IRAK4 Kinase Assay Workflow. A typical workflow for measuring IRAK4 inhibition.

Materials:

  • Recombinant human IRAK4 enzyme

  • Kinase substrate (e.g., Myelin Basic Protein)

  • ATP

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[8]

  • This compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a microplate, add the diluted this compound and recombinant IRAK4 enzyme.

  • Pre-incubate the enzyme and inhibitor mixture.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).[8]

  • Stop the reaction and measure the amount of product (ADP) formed using a suitable detection reagent.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for Cytokine Inhibition (Human PBMCs)

This protocol outlines a method to assess the ability of this compound to inhibit the production of TNF-α and IL-6 in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).

Isolate Isolate PBMCs from healthy donor blood Seed Seed PBMCs in a 96-well plate Isolate->Seed Treat Pre-treat cells with serial dilutions of this compound Seed->Treat Stimulate Stimulate cells with LPS Treat->Stimulate Incubate Incubate for 18-24 hours Stimulate->Incubate Collect Collect cell culture supernatants Incubate->Collect Analyze Quantify TNF-α and IL-6 levels by ELISA Collect->Analyze Calculate Calculate % inhibition and determine IC50 Analyze->Calculate

Figure 3: PBMC Cytokine Inhibition Assay Workflow. A workflow for assessing the anti-inflammatory effect of this compound in primary human immune cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium with 10% FBS

  • This compound

  • Lipopolysaccharide (LPS)

  • ELISA kits for human TNF-α and IL-6

Procedure:

  • Isolate PBMCs from healthy human donor blood using density gradient centrifugation.

  • Seed the PBMCs in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 10-100 ng/mL).[9][10]

  • Incubate the plate for 18-24 hours at 37°C and 5% CO₂.[9]

  • Collect the cell culture supernatants.

  • Quantify the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits.

  • Calculate the percent inhibition of cytokine production for each this compound concentration and determine the IC50 values.

In Vivo Model: Rat Adjuvant-Induced Arthritis (AIA)

The AIA model is a widely used preclinical model of rheumatoid arthritis to evaluate the efficacy of anti-inflammatory compounds.

Induce Induce arthritis by injecting Freund's Complete Adjuvant (FCA) into the footpad of rats Treat Administer this compound or vehicle orally (e.g., twice daily) Induce->Treat Monitor Monitor disease progression: - Paw swelling - Arthritis score Treat->Monitor Endpoint Endpoint analysis: - Histopathology of joints - Cytokine levels in plasma Monitor->Endpoint

Figure 4: Rat Adjuvant-Induced Arthritis Model Workflow. A general workflow for evaluating the efficacy of this compound in a rat model of arthritis.

Animals:

  • Lewis or Wistar rats are commonly used susceptible strains.[11]

Procedure:

  • On day 0, induce arthritis by a single intradermal injection of Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis) into the footpad or base of the tail.[11]

  • Administer this compound or vehicle orally, typically starting from the day of induction (prophylactic) or after the onset of clinical signs (therapeutic).

  • Monitor the animals regularly for clinical signs of arthritis, including paw swelling (measured with a plethysmometer or calipers) and an arthritis score based on erythema and swelling of the joints.

  • At the end of the study, collect tissues for endpoint analysis, which may include histopathological evaluation of joint inflammation and damage, and measurement of systemic inflammatory markers.

Conclusion

This compound is a potent and selective IRAK4 inhibitor that effectively blocks MyD88-dependent signaling. Its ability to inhibit the production of key pro-inflammatory cytokines in cellular assays and demonstrate efficacy in preclinical models of inflammatory arthritis highlights its potential as a therapeutic agent for a variety of inflammatory and autoimmune diseases. The data presented in this guide provide a solid foundation for further research and development of IRAK4-targeted therapies.

References

[4] Tocris Bioscience. AS 2444697. --INVALID-LINK-- [2] Patsnap Synapse. This compound. --INVALID-LINK-- Chaudhary, D. et al. (2015). Recent advances in the discovery of small molecule inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4) as a therapeutic target for inflammation and oncology disorders. Journal of Medicinal Chemistry, 58(1), 96-110. [12] Kondo, M. et al. (2014). Renoprotective effects of novel interleukin-1 receptor-associated kinase 4 inhibitor this compound through anti-inflammatory action in 5/6 nephrectomized rats. Naunyn-Schmiedeberg's Archives of Pharmacology, 387(10), 909-919. [3] Astellas Pharma Inc. (2020). Therapeutic effects of interleukin-1 receptor-associated kinase 4 inhibitor this compound on diabetic nephropathy in type 2 diabetic mice. Naunyn-Schmiedeberg's Archives of Pharmacology, 393(7), 1197-1209. [11] Chondrex, Inc. (2017). A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. --INVALID-LINK-- [7] MedChemExpress. This compound. --INVALID-LINK-- [13] Chondrex, Inc. A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Rats. --INVALID-LINK-- [5] R&D Systems. AS 2444697. --INVALID-LINK-- [14] Brandish, P. E. et al. (2007). Collagen-induced arthritis in rats. Methods in Molecular Medicine, 136, 201-214. [15] Inotiv. Adjuvant Arthritis (AIA) In Rat. --INVALID-LINK-- [6] Cayman Chemical. AS-2444697 (hydrochloride). --INVALID-LINK-- [16] Astellas Pharma Inc. Astellas Drug Pipeline, Global Patents. --INVALID-LINK-- [17] Cell Signaling Technology. IRAK4 Kinase. --INVALID-LINK-- [18] EULAR Abstract Archive. anti-tl1a antibody reduces disease symptoms and pathological changes in rat collagen-induced arthritis. --INVALID-LINK-- Tocris Bioscience. (n.d.). AS 2444697. Retrieved from --INVALID-LINK-- [19] Miljković, F., & Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. Molecular informatics, 37(9-10), e1800024. [20] SID. (2025, February 15). [Title of the article]. Retrieved from [URL] [21] Google Patents. (n.d.). Irak4 inhibitors. (Patent No. WO2023152349A1). Retrieved from --INVALID-LINK-- [8] Promega Corporation. (n.d.). IRAK4 Kinase Assay. Retrieved from --INVALID-LINK-- [22] Google Patents. (n.d.). Irak degraders and uses thereof. (Patent No. US20190192668A1). Retrieved from --INVALID-LINK-- [23] Contract Pharma. (n.d.). Astellas. Retrieved from --INVALID-LINK-- [24] Al-Bishri, A. M., Al-Attas, O. S., Al-Dherasi, A. M., & Al-Ofi, E. A. (2023). Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity. Journal of inflammation research, 16, 5931–5943. [25] Miljković, F., & Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. Molecular informatics, 37(9-10), e1800024. [26] Bloomberg Law News. (2022, February 15). Astellas, Gilead Sue Pharma Supplier Curia Over Lexiscan Patent. Retrieved from --INVALID-LINK-- [27] Robers, M. B., et al. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [28] ResearchGate. (n.d.). a: Inhibition of TNF-α production from PBMC. The cells were pretreated... [Image]. Retrieved from [URL] [9] BenchChem. (n.d.). Application Notes and Protocols for Measuring IL-6 and TNF-alpha Inhibition by Irak4-IN-20. Retrieved from [URL] [10] Elsässer-Beile, U., von Kleist, S., & Gallati, H. (1992). In vitro production of TNF-alpha, IL-1 beta and IL-6 by mononuclear blood cells of patients with renal cell carcinoma undergoing rIL-2 treatment. Relation between clinical response and TNF-alpha production. Cytokine, 4(2), 144–150. [29] Office of Dietary Supplements - National Institutes of Health. (2022, June 2). Magnesium - Health Professional Fact Sheet. Retrieved from --INVALID-LINK-- [30] Choudhary, A., et al. (2025, February 5). Metal-Free, Visible-Light-Mediated Synthesis of Tetracyclic Benzimidazole: Regioselective C–H Functionalization with In Vitro and Computational Study of Anti-breast Cancer Compounds. ResearchGate. [31] Subhash, Chaudhary, A., Mamta, & Jyoti. (2023). Synthesis, structural characterization, thermal analysis, DFT, biocidal evaluation and molecular docking studies of amide-based Co(II) complexes. Scientific reports, 13(1), 7205. [32] Jimenez, J. M., Boyall, D., Brenchley, G., & Young, S. C. (2025, August 9). Optimization of 5-phenyl-3-pyridinecarbonitriles as PKCθ inhibitors. ResearchGate.

References

AS2444697: A Technical Overview of its Interaction with IRAK4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of AS2444697, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The document details its inhibitory activity, the experimental methodology for determining its potency, and the critical role of IRAK4 in inflammatory signaling pathways.

Quantitative Data Summary

The inhibitory potency of this compound against IRAK4 is summarized in the table below. Currently, the binding affinity (Kd) has not been publicly reported.

CompoundTargetParameterValue (nM)
This compoundIRAK4IC5021[1][2][3][4]

IRAK4 Signaling Pathway

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central regulator in the innate immune system. It plays a pivotal role in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are key sensors of pathogens and inflammatory mediators.

Upon activation by their respective ligands, TLRs and IL-1Rs recruit the adaptor protein MyD88. IRAK4 is subsequently recruited to MyD88, leading to the formation of a signaling complex known as the Myddosome. Within this complex, IRAK4 becomes activated and in turn phosphorylates IRAK1. This phosphorylation event triggers a downstream signaling cascade involving the recruitment of TRAF6, ultimately leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors then orchestrate the expression of a wide array of pro-inflammatory genes, including cytokines and chemokines, which are crucial for the inflammatory response.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Recruitment TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activation NFkB NF-κB IKK_complex->NFkB Activation nucleus Nucleus NFkB->nucleus Translocation cytokines Pro-inflammatory Cytokines nucleus->cytokines Gene Transcription This compound This compound This compound->IRAK4 Inhibition

Figure 1: IRAK4 Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Determination of IC50 Value for this compound against IRAK4

The half-maximal inhibitory concentration (IC50) of this compound for IRAK4 can be determined using a biochemical kinase assay. A representative method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the enzymatic reaction.

Materials:

  • Recombinant human IRAK4 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • This compound (test compound)

  • Adenosine triphosphate (ATP)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 µM, with subsequent 3-fold dilutions.

  • Reaction Setup:

    • Add a small volume (e.g., 1 µL) of the diluted this compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.

    • Prepare a master mix containing the kinase reaction buffer, recombinant IRAK4 enzyme, and the MBP substrate.

    • Add the master mix (e.g., 2 µL) to each well.

    • Initiate the kinase reaction by adding a solution of ATP (e.g., 2 µL) to each well. The final ATP concentration should be at or near the Km for IRAK4.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent (e.g., 5 µL) to each well. Incubate at room temperature for 40 minutes.

    • Convert the ADP generated to ATP by adding the Kinase Detection Reagent (e.g., 10 µL) to each well. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the IRAK4 kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis compound_prep Prepare serial dilutions of this compound dispense Dispense compound/DMSO into 384-well plate compound_prep->dispense reagent_prep Prepare IRAK4, substrate, and ATP solutions add_reagents Add IRAK4, substrate, and ATP to initiate reaction reagent_prep->add_reagents dispense->add_reagents incubate Incubate at 30°C add_reagents->incubate add_adpglo Add ADP-Glo™ Reagent incubate->add_adpglo incubate_rt1 Incubate at RT add_adpglo->incubate_rt1 add_detection Add Kinase Detection Reagent incubate_rt1->add_detection incubate_rt2 Incubate at RT add_detection->incubate_rt2 read_luminescence Read luminescence incubate_rt2->read_luminescence calculate_inhibition Calculate % inhibition read_luminescence->calculate_inhibition plot_data Plot dose-response curve calculate_inhibition->plot_data determine_ic50 Determine IC50 value plot_data->determine_ic50

Figure 2: Experimental workflow for determining the IC50 value of this compound.

References

AS2444697: A Technical Guide for the Study of Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AS2444697 is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Dysregulation of these pathways is a key factor in the pathogenesis of numerous autoimmune diseases. This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols for its use in relevant autoimmune disease models, and visualizations of the associated signaling pathways and experimental workflows. This guide is intended to equip researchers with the necessary information to effectively utilize this compound as a tool to investigate the role of IRAK4 in autoimmunity and to explore its therapeutic potential.

Introduction to this compound

This compound is an orally active and selective inhibitor of IRAK4. By targeting IRAK4, this compound effectively blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines, which are central to the inflammatory processes seen in autoimmune disorders. Its demonstrated efficacy in various preclinical models of autoimmune and inflammatory diseases, such as rheumatoid arthritis and chronic kidney disease, makes it a valuable pharmacological tool for both basic research and drug development.

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the kinase activity of IRAK4. IRAK4 is a pivotal component of the Myddosome complex, which is formed upon the activation of TLRs (except TLR3) and IL-1Rs by their respective ligands. The binding of a ligand, such as a pathogen-associated molecular pattern (PAMP) or a damage-associated molecular pattern (DAMP), to a TLR or IL-1R triggers the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88). MyD88 then recruits and activates IRAK4. Activated IRAK4 subsequently phosphorylates and activates IRAK1, initiating a downstream signaling cascade that involves the recruitment of TRAF6 and ultimately leads to the activation of the transcription factors NF-κB and AP-1. These transcription factors drive the expression of a wide range of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines, which are key mediators of the inflammatory response in autoimmune diseases. By inhibiting IRAK4, this compound effectively abrogates this entire signaling cascade, leading to a potent anti-inflammatory effect.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Potency and Selectivity

ParameterValueSpeciesAssayReference
IRAK4 IC5021 nMHuman, RatKinase Assay[1]
Selectivity>30-fold vs. IRAK1-Kinase Assay[1]

Table 2: In Vivo Efficacy in Arthritis Models

ModelParameterValueSpeciesAdministrationReference
Adjuvant-Induced ArthritisED502.7 mg/kgRatBID, PO
Collagen-Induced ArthritisED501.6 mg/kgRatBID, PO

Table 3: Pharmacokinetic Profile in Rats

ParameterValueRoute of AdministrationReference
Bioavailability (F%)50%Oral
Terminal Half-life (t1/2)2.7 - 2.9 hOral (in 5/6 Nx rats)

Experimental Protocols

Detailed methodologies for key in vivo autoimmune disease models where this compound has been or could be effectively studied are provided below.

Adjuvant-Induced Arthritis (AIA) in Rats

The AIA model is a well-established model of polyarthritis used for the preclinical evaluation of anti-arthritic compounds.

  • Animals: Male Lewis or Sprague-Dawley rats (6-8 weeks old).

  • Induction of Arthritis:

    • Prepare an emulsion of 10 mg/mL heat-killed Mycobacterium tuberculosis (or M. butyricum) in incomplete Freund's adjuvant (IFA).

    • Anesthetize the rats (e.g., with isoflurane).

    • Inject 100 µL of the adjuvant emulsion intradermally into the base of the tail or into a hind paw footpad.

  • Treatment with this compound:

    • Prepare a formulation of this compound suitable for oral gavage (e.g., in 0.5% methylcellulose).

    • Initiate treatment prophylactically (from day 0) or therapeutically (after the onset of clinical signs, typically around day 10).

    • Administer this compound orally (PO) twice daily (BID) at the desired doses. A vehicle control group should be included.

  • Assessment of Arthritis:

    • Monitor the animals daily for clinical signs of arthritis.

    • Measure paw volume or thickness using a plethysmometer or digital calipers every other day starting from day 7.

    • Score the severity of arthritis in each paw based on a scale of 0-4 (0 = normal, 1 = erythema and mild swelling of one toe or joint, 2 = erythema and mild swelling of more than one toe or joint, 3 = moderate swelling of the entire paw, 4 = severe swelling and ankylosis). The maximum score per animal is 16.

    • At the end of the study, collect blood for cytokine analysis and paws for histological evaluation of inflammation, pannus formation, cartilage damage, and bone erosion.

Collagen-Induced Arthritis (CIA) in Rats

The CIA model is another widely used model that shares many immunological and pathological features with human rheumatoid arthritis.

  • Animals: Male or female Dark Agouti (DA) or Lewis rats (6-8 weeks old).

  • Induction of Arthritis:

    • Prepare an emulsion of bovine or chicken type II collagen (2 mg/mL in 0.05 M acetic acid) with an equal volume of incomplete Freund's adjuvant (IFA).

    • On day 0, immunize the rats by injecting 100-200 µL of the emulsion intradermally at the base of the tail.

    • On day 7, administer a booster injection of the same collagen/IFA emulsion.

  • Treatment with this compound:

    • Follow the same procedure for formulation and administration as described for the AIA model. Treatment can be prophylactic or therapeutic.

  • Assessment of Arthritis:

    • Monitor the animals for the onset of arthritis, which typically occurs between days 10 and 14.

    • Perform clinical scoring and paw measurements as described for the AIA model.

    • At the end of the study, collect serum to measure anti-collagen antibody levels and paws for histological analysis.

5/6 Nephrectomy (Nx) Model of Chronic Kidney Disease (CKD) in Rats

This model induces progressive renal injury and inflammation, mimicking aspects of human CKD.

  • Animals: Male Sprague-Dawley or Wistar rats (weighing 200-250 g).

  • Surgical Procedure:

    • Anesthetize the rat.

    • Perform a midline or flank incision to expose the left kidney.

    • Ligate and remove the upper and lower two-thirds of the left kidney (subtotal nephrectomy). Alternatively, ligate the branches of the renal artery supplying these poles.

    • One week later, perform a second surgery to remove the entire right kidney (contralateral nephrectomy).

  • Treatment with this compound:

    • Initiate treatment after the second surgery.

    • Administer this compound orally at the desired doses.

  • Assessment of Renal Injury:

    • Monitor animal body weight and blood pressure regularly.

    • Collect urine at specified time points to measure proteinuria (e.g., using metabolic cages).

    • Collect blood samples to measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) as indicators of renal function.

    • At the end of the study, perfuse and collect the remnant kidney for histological analysis of glomerulosclerosis, interstitial fibrosis, and inflammation.

Visualizations

Signaling Pathway

The following diagram illustrates the IL-1R/TLR signaling pathway and the point of inhibition by this compound.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR/IL-1R TLR / IL-1R MyD88 MyD88 TLR/IL-1R->MyD88 Recruits Ligand PAMPs / DAMPs IL-1 / IL-18 Ligand->TLR/IL-1R Binds IRAK4 IRAK4 MyD88->IRAK4 Recruits & Activates IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 Recruits TAK1 TAK1 TRAF6->TAK1 Activates IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NF-kB NF-κB IKK->NF-kB Activates Inflammatory Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NF-kB->Inflammatory Genes Translocates & Induces MAPK->Inflammatory Genes Activates AP-1 & Induces This compound This compound This compound->IRAK4 Inhibits

Caption: IL-1R/TLR signaling cascade and inhibition by this compound.

Experimental Workflow

The following diagram outlines a typical preclinical workflow for evaluating this compound in an autoimmune disease model.

Preclinical_Workflow cluster_planning Phase 1: Study Design cluster_execution Phase 2: In Vivo Study cluster_analysis Phase 3: Data Analysis cluster_outcome Phase 4: Outcome A Model Selection (e.g., CIA, AIA) B Dose Range Finding A->B C Establishment of Treatment Groups B->C D Disease Induction C->D E This compound Administration D->E F Clinical Monitoring (Scoring, Paw Swelling) E->F G Sample Collection (Blood, Tissues) F->G H Biomarker Analysis (Cytokines, Antibodies) G->H I Histopathology G->I J Statistical Analysis H->J I->J K Efficacy & Safety Assessment J->K

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a valuable research tool for investigating the role of IRAK4 in the pathophysiology of autoimmune and inflammatory diseases. Its high potency and selectivity, coupled with its oral bioavailability, make it suitable for a range of in vivo studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute robust preclinical studies to further elucidate the therapeutic potential of IRAK4 inhibition in the context of autoimmunity.

References

Methodological & Application

Application Notes and Protocols for AS2444697 in in vivo Mouse Models of Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS2444697 is a potent and selective inhibitor of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4).[1][2] IRAK-4 is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family. These pathways are integral to the innate immune response and their dysregulation is implicated in the pathophysiology of numerous inflammatory and autoimmune disorders, including rheumatoid arthritis. Inhibition of IRAK-4 is a promising therapeutic strategy to block the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), which are key drivers of the chronic inflammation and joint destruction characteristic of arthritis.[3][4]

While direct studies of this compound in murine models of arthritis are not extensively documented in publicly available literature, its mechanism of action strongly supports its potential as a therapeutic agent for arthritic conditions. Data from studies on other IRAK-4 inhibitors in arthritis models, as well as the use of this compound in other inflammatory disease models, provide a strong basis for designing and executing preclinical efficacy studies in arthritis. These application notes provide a comprehensive guide for researchers to design and conduct in vivo studies with this compound in mouse models of arthritis, drawing upon established protocols and data from analogous IRAK-4 inhibitors.

Data Presentation

Table 1: In Vivo Dosage of this compound in a Mouse Model of Diabetic Nephropathy

While specific dosage data for arthritis models is unavailable, the following table summarizes the dosage of this compound used in a type 2 diabetic mouse model, which can serve as a reference for dose-range finding studies in arthritis models.

Mouse ModelCompoundDosing RegimenRoute of AdministrationObserved EffectsReference
KK/Ay type 2 diabetic miceThis compoundDose-dependentOralSignificantly improved albuminuria, hyperfiltration, and renal injury; attenuated plasma levels of pro-inflammatory cytokines (e.g., IL-6).[1]
Table 2: In Vivo Dosages of Other IRAK-4 Inhibitors in Mouse Models of Arthritis

The following table provides dosage information for other selective IRAK-4 inhibitors that have been evaluated in mouse models of arthritis. This information can be used as a starting point for designing studies with this compound.

Mouse ModelCompoundDosing RegimenRoute of AdministrationObserved EffectsReference
Collagen-Induced Arthritis (CIA)PF-06650833 (Zimlovisertib)3 mg/kg, twice dailyOralReduced disease severity.[3]
Collagen-Induced Arthritis (CIA)CA-4948Daily for 20 days (dose not specified)Oral gavageInhibition of arthritis severity and decreased expression of pro-inflammatory cytokines.[4]

Experimental Protocols

Protocol 1: Prophylactic and Therapeutic Treatment in a Collagen-Induced Arthritis (CIA) Mouse Model

The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[5][6]

Materials:

  • Male DBA/1J mice (8-10 weeks old)

  • Bovine or chicken type II collagen (CII)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Syringes and needles (27G)

  • Calipers for paw thickness measurement

Procedure:

  • Induction of Arthritis:

    • On day 0, emulsify bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA) at a 1:1 ratio.

    • Administer 100 µL of the emulsion intradermally at the base of the tail of each mouse.

    • On day 21, administer a booster injection of 100 µL of an emulsion of type II collagen in Incomplete Freund's Adjuvant (IFA) intradermally at a different site near the base of the tail.[7]

  • Treatment Groups:

    • Prophylactic Treatment: Begin treatment one day before or on the day of the primary immunization (Day -1 or Day 0) and continue daily throughout the study.

    • Therapeutic Treatment: Begin treatment upon the onset of clinical signs of arthritis (e.g., a clinical score of ≥2) and continue daily.

    • Vehicle Control: Administer the vehicle alone following the same schedule as the treatment groups.

    • Positive Control (optional): A known anti-arthritic agent (e.g., methotrexate, dexamethasone).

  • Dosing of this compound:

    • Based on data from other IRAK-4 inhibitors, a starting dose range of 1-10 mg/kg administered orally once or twice daily is recommended.

    • Prepare this compound in the appropriate vehicle. The solubility of this compound in DMSO is noted to be 8.66 mg/mL (20 mM) with gentle warming.[2] For oral administration, a suspension in a vehicle like 0.5% methylcellulose (B11928114) is common.

  • Assessment of Arthritis:

    • Monitor mice daily for the onset and severity of arthritis starting from day 21.

    • Clinical Scoring: Score each paw on a scale of 0-4 based on the degree of inflammation, swelling, and redness (0 = normal, 1 = mild swelling and/or erythema of one digit, 2 = moderate swelling of more than one digit, 3 = severe swelling of the entire paw, 4 = maximal inflammation with joint deformity/ankylosis). The maximum score per mouse is 16.[8]

    • Paw Thickness: Measure the thickness of each hind paw daily or every other day using calipers.

  • Endpoint Analysis:

    • At the end of the study (e.g., day 35-42), euthanize the mice.

    • Collect blood for serum analysis of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-CII antibodies.

    • Harvest paws for histological analysis to assess inflammation, cartilage damage, and bone erosion.

Protocol 2: Collagen Antibody-Induced Arthritis (CAIA) Mouse Model

The CAIA model offers a more rapid and synchronized onset of arthritis, primarily modeling the effector phase of the disease.[9]

Materials:

  • BALB/c or C57BL/6 mice (8-10 weeks old)

  • Arthritogenic monoclonal antibody cocktail against type II collagen

  • Lipopolysaccharide (LPS)

  • This compound

  • Vehicle for this compound

  • Syringes and needles

Procedure:

  • Induction of Arthritis:

    • On day 0, administer the anti-collagen antibody cocktail intravenously or intraperitoneally. The dose may need to be titrated depending on the mouse strain and antibody supplier.[9]

    • On day 3, administer a single intraperitoneal injection of LPS (e.g., 25-50 µg) to synchronize and enhance the inflammatory response.

  • Treatment Groups:

    • Prophylactic Treatment: Begin treatment on day 0, prior to or shortly after the antibody injection.

    • Therapeutic Treatment: Begin treatment on day 3 or 4, upon the appearance of clinical signs of arthritis.

    • Vehicle Control and Positive Control groups as described in the CIA protocol.

  • Dosing of this compound:

    • Administer this compound orally at a pre-determined dose (e.g., 1-10 mg/kg, once or twice daily).

  • Assessment of Arthritis:

    • Monitor and score the clinical signs of arthritis daily from day 3 to the end of the study (typically day 10-14).

    • Measure paw thickness as described previously.

  • Endpoint Analysis:

    • At the study endpoint, collect blood and paws for analysis as described in the CIA protocol.

Mandatory Visualization

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR MyD88 MyD88 TLR->MyD88 IL1R IL-1R IL1R->MyD88 IRAK4 IRAK-4 MyD88->IRAK4 Recruitment IRAK1 IRAK-1 IRAK4->IRAK1 Phosphorylation This compound This compound This compound->IRAK4 Inhibition TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Activation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Pro_inflammatory_Genes Translocation

Caption: IRAK-4 Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow_CIA cluster_induction Arthritis Induction cluster_treatment Treatment Regimens cluster_assessment Assessment Day0 Day 0: Primary Immunization (CII in CFA) Day21 Day 21: Booster Immunization (CII in IFA) Prophylactic Prophylactic Dosing: This compound or Vehicle (Starts Day 0) Day0->Prophylactic Monitoring Daily Monitoring: - Clinical Score - Paw Thickness Day21->Monitoring Therapeutic Therapeutic Dosing: This compound or Vehicle (Starts at Onset) Monitoring->Therapeutic Endpoint Endpoint Analysis: - Serum Cytokines - Histopathology Monitoring->Endpoint

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

References

Application Notes and Protocols: AS2444697 in Rodent Models of Diabetic Nephropathy

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the administration and effects of AS2444697, a potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitor, in rodent models of diabetic nephropathy and chronic kidney disease. The information is intended for researchers, scientists, and drug development professionals.

Introduction

Diabetic nephropathy is a leading cause of end-stage renal disease, and inflammation is a critical factor in its progression.[1] this compound is a small molecule inhibitor of IRAK-4, a key kinase in the signaling pathways of interleukin-1 receptor (IL-1R) and Toll-like receptors (TLRs), which are pivotal in mediating inflammatory responses.[1][2] By inhibiting IRAK-4, this compound has demonstrated significant renoprotective and anti-inflammatory effects in preclinical models, suggesting its therapeutic potential for diabetic nephropathy.[1][3]

Mechanism of Action

This compound exerts its therapeutic effects by selectively inhibiting the kinase activity of IRAK-4. This inhibition blocks the downstream signaling cascade that leads to the activation of pro-inflammatory transcription factors such as NF-κB and AP-1.[2] Consequently, the production of various pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and other inflammatory mediators is suppressed.[2][3] This anti-inflammatory action within the kidneys helps to ameliorate the pathological changes associated with diabetic nephropathy, including glomerulosclerosis and interstitial fibrosis.[1][3]

Signaling Pathway

AS2444697_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-1R/TLR IL-1R/TLR MyD88 MyD88 IL-1R/TLR->MyD88 IRAK4 IRAK-4 MyD88->IRAK4 IRAK1 IRAK-1 IRAK4->IRAK1 This compound This compound This compound->IRAK4 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPK MAPK TAK1->MAPK NF-kB NF-κB IKK->NF-kB AP-1 AP-1 MAPK->AP-1 Pro-inflammatory Genes Pro-inflammatory Genes NF-kB->Pro-inflammatory Genes AP-1->Pro-inflammatory Genes

Caption: this compound inhibits IRAK-4, blocking downstream inflammatory signaling.

Data Presentation

Table 1: Efficacy of this compound in a Type 2 Diabetic Nephropathy Mouse Model (KK/Ay mice)
ParameterVehicleThis compound (low dose)This compound (high dose)
Urinary Albumin Excretion IncreasedSignificantly ImprovedDose-dependently and Significantly Improved[1]
Creatinine (B1669602) Clearance HyperfiltrationSignificantly ImprovedDose-dependently and Significantly Improved[1]
Glomerulosclerosis PresentAttenuatedDose-dependently and Significantly Improved[1]
Urinary N-acetyl-β-D-glucosaminidase IncreasedSignificantly ImprovedDose-dependently and Significantly Improved[1]
Urinary Nephrin Excretion IncreasedSignificantly ImprovedDose-dependently and Significantly Improved[1]
Plasma IL-6 ElevatedAttenuated[1]Attenuated[1]
Plasma ICAM-1 ElevatedAttenuated[1]Attenuated[1]
Blood Glucose Levels ElevatedNo Significant Effect[1]No Significant Effect[1]

Data summarized from a 4-week repeated administration study in KK/Ay type 2 diabetic mice.[1]

Table 2: Efficacy of this compound in a Non-Diabetic Chronic Kidney Disease Rat Model (5/6 Nephrectomized rats)
ParameterVehicleThis compound (0.3 mg/kg)This compound (1 mg/kg)This compound (3 mg/kg)
Urinary Protein Excretion IncreasedSignificantly ReducedDose-dependently and Significantly ReducedDose-dependently and Significantly Reduced[3]
Plasma Creatinine IncreasedDecreasedDecreasedDecreased[3]
Blood Urea (B33335) Nitrogen (BUN) IncreasedDecreasedDecreasedDecreased[3]
Creatinine Clearance DeclinedAttenuated DeclineAttenuated DeclineAttenuated Decline[3]
Glomerulosclerosis PresentPreventedPreventedPrevented[3]
Interstitial Fibrosis PresentPreventedPreventedPrevented[3]
Blood Pressure ElevatedNo EffectNo EffectNo Effect[3]
Plasma Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α, MCP-1) ElevatedReduced/Decreasing TrendReduced/Decreasing TrendReduced/Decreasing Trend[3]

Data summarized from a 6-week repeated administration study in 5/6 nephrectomized rats, administered twice daily.[3]

Experimental Protocols

Induction of Diabetic Nephropathy in Rat Models (Streptozotocin-Induced)

This protocol describes a common method for inducing type 1 diabetes and subsequent nephropathy in rats.

Materials:

  • Male Sprague-Dawley rats (180-220 g)[4]

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5)

  • High-fat diet (optional, for a type 2 model)[5]

  • Blood glucose meter and strips

Procedure:

  • Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • (Optional for Type 2 Model): For a type 2 diabetes model, feed rats a high-fat diet for 4 weeks prior to STZ injection to induce insulin (B600854) resistance.[5]

  • STZ Preparation: On the day of induction, freshly prepare STZ solution by dissolving it in cold citrate buffer.

  • Induction of Diabetes: Administer a single intraperitoneal or intravenous injection of STZ (e.g., 60 mg/kg).[4][6] The control group should receive an equivalent volume of citrate buffer.

  • Confirmation of Diabetes: Monitor blood glucose levels 72 hours post-injection from the tail vein. Rats with fasting blood glucose levels ≥16.7 mmol/L (300 mg/dL) are considered diabetic.[4]

  • Development of Nephropathy: Maintain the diabetic rats for 8-12 weeks to allow for the development of diabetic nephropathy, characterized by persistent albuminuria.[4][7]

Administration of this compound

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., 0.5% methylcellulose)

  • Oral gavage needles

Procedure:

  • Preparation of Dosing Solution: Prepare a suspension of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average body weight of the rats.

  • Dosing Regimen: Based on preclinical studies, a twice-daily oral administration is effective.[3] Dosages ranging from 0.3 to 3 mg/kg have been shown to be effective in a rat model of chronic kidney disease.[3]

  • Administration: Administer the prepared this compound suspension or vehicle to the rats via oral gavage.

  • Treatment Duration: Continue the treatment for a predetermined period, for example, 4 to 6 weeks, to assess the therapeutic effects.[1][3]

Assessment of Renal Function and Injury

a) Urine and Blood Collection:

  • House rats in metabolic cages for 24-hour urine collection at baseline and specified time points during the study.[6]

  • Collect blood samples via tail vein or cardiac puncture at the end of the study.

b) Biochemical Analysis:

  • Urinary Albumin/Protein: Measure urinary albumin or total protein concentration using ELISA or a colorimetric assay. Express as total excretion over 24 hours or as a ratio to urinary creatinine.

  • Serum/Plasma Creatinine and BUN: Measure serum or plasma creatinine and blood urea nitrogen (BUN) levels as indicators of glomerular filtration rate.[3]

  • Creatinine Clearance: Calculate creatinine clearance to estimate the glomerular filtration rate.

c) Histological Analysis:

  • At the end of the study, euthanize the animals and perfuse the kidneys with saline followed by a fixative (e.g., 10% neutral buffered formalin).

  • Embed the kidneys in paraffin (B1166041) and section them for staining with Hematoxylin and Eosin (H&E), Periodic acid-Schiff (PAS), and Masson's trichrome to assess glomerulosclerosis, tubular injury, and interstitial fibrosis.[5]

Experimental Workflow

Experimental_Workflow A Acclimatization of Rats (1 week) B Induction of Diabetes (e.g., STZ injection) A->B C Confirmation of Diabetes (Blood Glucose Monitoring) B->C D Development of Nephropathy (8-12 weeks) C->D E Group Allocation & Baseline Measurements (Urine Albumin, Body Weight) D->E F This compound Treatment (Oral Gavage, 4-6 weeks) E->F G Vehicle Control Treatment E->G H Endpoint Measurements (Urine & Blood Collection) F->H G->H I Biochemical & Histological Analysis H->I J Data Analysis & Interpretation I->J

Caption: Workflow for evaluating this compound in a diabetic rat model.

Conclusion

This compound has demonstrated significant potential in ameliorating diabetic nephropathy in preclinical models. Its targeted anti-inflammatory mechanism, by inhibiting IRAK-4, effectively reduces key pathological features of the disease, including albuminuria, glomerulosclerosis, and the production of pro-inflammatory cytokines. The protocols and data presented here provide a framework for further investigation into the therapeutic utility of this compound in diabetic kidney disease.

References

Application Notes and Protocols for Studying Inflammatory Responses in Macrophages using AS2444697

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS2444697 is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). IRAK-4 is a critical serine/threonine kinase that plays a central role in the signal transduction pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). These receptors are key components of the innate immune system and are responsible for recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). In macrophages, the activation of TLRs and IL-1Rs initiates a signaling cascade that leads to the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are key mediators of inflammatory responses.

By inhibiting the kinase activity of IRAK-4, this compound effectively blocks this inflammatory cascade, making it a valuable tool for studying the role of IRAK-4 in macrophage-mediated inflammation and for the potential development of novel anti-inflammatory therapeutics. These application notes provide detailed protocols for utilizing this compound to investigate inflammatory responses in macrophages.

Data Presentation

Quantitative Data on this compound Activity

This compound has been demonstrated to be a potent inhibitor of IRAK-4 kinase activity and subsequently reduces the production of key pro-inflammatory cytokines in immune cells.

ParameterValueCell Type/SystemNotes
IRAK-4 Kinase Activity IC₅₀ 21 nM[1]Enzymatic AssayThis value represents the concentration of this compound required to inhibit 50% of the enzymatic activity of isolated IRAK-4.
Inhibition of LPS-induced TNF-α Production Inhibition observed[1]Human Peripheral Blood Mononuclear Cells (PBMCs)The specific IC₅₀ value for the inhibition of TNF-α production in a cellular context has not been reported in the reviewed literature.
Inhibition of LPS-induced IL-6 Production Inhibition observed[1]Human Peripheral Blood Mononuclear Cells (PBMCs)The specific IC₅₀ value for the inhibition of IL-6 production in a cellular context has not been reported in the reviewed literature.
In vivo Efficacy Dose-dependent reduction of plasma IL-6 and TNF-αRodent models of inflammationDemonstrates the anti-inflammatory activity of this compound in a whole-organism context.

Signaling Pathway

The following diagram illustrates the canonical TLR4/IL-1R signaling pathway in macrophages and the point of inhibition by this compound.

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4/IL-1R MyD88 MyD88 TLR4->MyD88 IRAK4 IRAK-4 MyD88->IRAK4 IRAK1 IRAK-1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_complex IκB-NF-κB IKK->NFkB_complex NFkB NF-κB NFkB_complex->NFkB IκB degradation DNA DNA NFkB->DNA Translocation This compound This compound This compound->IRAK4 Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription LPS LPS / IL-1 LPS->TLR4 Experimental_Workflow start Start cell_culture Macrophage Culture & Differentiation (e.g., THP-1 or PBMCs) start->cell_culture seeding Cell Seeding (96-well plate) cell_culture->seeding inhibitor_prep Prepare this compound Serial Dilutions seeding->inhibitor_prep treatment Pre-incubation with This compound (1 hour) seeding->treatment inhibitor_prep->treatment stimulation Stimulation with LPS (100 ng/mL) treatment->stimulation incubation Incubation (18-24 hours) stimulation->incubation supernatant_collection Collect Supernatants incubation->supernatant_collection elisa Cytokine Quantification (ELISA for TNF-α, IL-6) supernatant_collection->elisa data_analysis Data Analysis (IC₅₀ Determination) elisa->data_analysis end End data_analysis->end

References

Application Notes and Protocols: AS2444697 in Systemic Lupus Erythematosus Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by the production of autoantibodies, formation of immune complexes, and subsequent inflammation and damage in various organs. Dysregulation of innate immune signaling pathways, particularly those involving Toll-like receptors (TLRs), is a key driver of SLE pathogenesis. Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase downstream of TLRs (except TLR3) and the IL-1 receptor family. Its central role in mediating pro-inflammatory cytokine production makes it a compelling therapeutic target for autoimmune diseases like SLE.

AS2444697 is a potent and selective small molecule inhibitor of IRAK4 with an IC50 of 21 nM. While direct studies of this compound in established murine models of SLE (e.g., MRL/lpr, NZB/NZW) are not available in the current literature, research on other selective IRAK4 inhibitors, such as BMS-986126, provides a strong rationale and a framework for evaluating this compound in these models.[1] This document outlines the potential application of this compound in preclinical SLE models, providing detailed protocols and expected outcomes based on the known effects of selective IRAK4 inhibition.

Disclaimer: The experimental protocols and data presented below are based on studies conducted with the selective IRAK4 inhibitor BMS-986126 and are provided as a guide for investigating this compound in similar models.[1] Researchers should optimize protocols specifically for this compound.

Signaling Pathway of IRAK4 in SLE Pathogenesis

In SLE, immune complexes containing self-nucleic acids can activate TLR7 and TLR9 in plasmacytoid dendritic cells (pDCs) and B cells.[1] This activation triggers a signaling cascade dependent on the MyD88 adaptor protein, which recruits IRAK4. IRAK4, in turn, phosphorylates and activates downstream targets, leading to the activation of transcription factors like NF-κB and IRF7. This results in the production of pro-inflammatory cytokines, including type I interferons (IFN-α/β) and IL-6, which are central to the autoimmune response in lupus.[1][2] By inhibiting the kinase activity of IRAK4, this compound is expected to block this signaling cascade, thereby reducing the production of pathogenic cytokines and ameliorating disease symptoms.

IRAK4_Signaling_Pathway IRAK4 Signaling in SLE Pathogenesis cluster_cell Plasmacytoid Dendritic Cell / B Cell TLR7_9 TLR7 / TLR9 MyD88 MyD88 TLR7_9->MyD88 Self-nucleic acid binding IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 IRF7 IRF7 Activation IRAK4->IRF7 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (IFN-α, IL-6, etc.) NFkB->Cytokines IRF7->Cytokines Autoimmunity Autoimmunity (Autoantibody production, Inflammation) Cytokines->Autoimmunity This compound This compound This compound->IRAK4 Inhibition

Caption: IRAK4 signaling cascade in SLE and the inhibitory action of this compound.

Experimental Protocols

MRL/lpr Mouse Model of SLE

The MRL/lpr mouse strain spontaneously develops a severe lupus-like disease characterized by autoantibody production, lymphadenopathy, splenomegaly, and immune complex-mediated glomerulonephritis.[1][3][4]

Protocol:

  • Animals: Male MRL/lpr mice, 12-14 weeks of age.[1]

  • Grouping and Randomization: Screen mice for serum levels of anti-double-stranded DNA (dsDNA) autoantibodies. Randomize mice into treatment groups based on these titers to ensure a balanced disease state at the start of the study.[1]

  • Compound Administration:

    • Vehicle Control: Administer the vehicle solution daily via oral gavage. A typical vehicle can be a mixture of 40% 20 mM citrate (B86180) buffer, 45% PEG-300, 10% EtOH, and 5% Pluronic F-68.[1]

    • This compound Treatment Groups: Prepare this compound in the vehicle solution at various doses (e.g., 0.3, 1, 3, 10 mg/kg). Administer daily via oral gavage for 8 weeks.[1]

    • Positive Control (Optional): A corticosteroid like prednisolone (B192156) can be used as a positive control.

  • Monitoring and Sample Collection:

    • Monitor body weight and general health weekly.

    • Collect urine samples at baseline and at regular intervals (e.g., every 2 weeks) to measure proteinuria.

    • Collect blood samples via retro-orbital or tail vein bleed at baseline and termination to measure serum creatinine, blood urea (B33335) nitrogen (BUN), and anti-dsDNA antibody titers.

  • Terminal Procedures (at week 8):

    • Euthanize mice and collect blood for final analysis.

    • Harvest kidneys for histopathological analysis (fix in 10% neutral buffered formalin) and for measuring immune complex deposition (embed in OCT compound and freeze).

    • Harvest spleen and lymph nodes and weigh them.

NZB/NZW F1 Mouse Model of SLE

The (NZB x NZW)F1 hybrid mouse is another widely used model that develops a lupus-like syndrome, particularly a fatal immune complex-mediated glomerulonephritis that more closely resembles human lupus nephritis.[5][6]

Protocol:

  • Animals: Female NZB/NZW F1 mice, 12-14 weeks of age.[1]

  • Grouping and Randomization: Similar to the MRL/lpr model, screen and randomize mice based on anti-dsDNA antibody titers.[1]

  • Compound Administration: Administer vehicle or this compound (e.g., 0.3, 1, 3, 10 mg/kg) daily via oral gavage for an extended period, typically 25 weeks, due to the slower disease progression in this model.[1]

  • Monitoring and Sample Collection:

    • Monitor for proteinuria weekly using dipsticks.

    • Collect blood samples monthly to assess autoantibody levels.

  • Terminal Procedures (at week 25 or when moribund):

    • Perform procedures as described for the MRL/lpr model, with a primary focus on kidney analysis.

Data Presentation

The following tables summarize the expected quantitative outcomes based on studies with a selective IRAK4 inhibitor (BMS-986126) in murine lupus models.[1] Similar dose-dependent effects would be anticipated with this compound.

Table 1: Effect of IRAK4 Inhibition on Renal Function and Inflammation in MRL/lpr Mice (8-week treatment)

Treatment Group (mg/kg)Urine Protein (mg/dL)Serum Creatinine (mg/dL)BUN (mg/dL)Spleen Weight (g)
Vehicle300 ± 500.8 ± 0.1120 ± 201.2 ± 0.2
This compound (1)200 ± 400.6 ± 0.190 ± 151.0 ± 0.15
This compound (3)100 ± 300.4 ± 0.0560 ± 100.8 ± 0.1
This compound (10)50 ± 200.3 ± 0.0540 ± 80.6 ± 0.1

Data are hypothetical and presented as Mean ± SEM, based on trends observed with BMS-986126.[1]

Table 2: Effect of IRAK4 Inhibition on Autoantibodies and Cytokines

Treatment Group (mg/kg)Anti-dsDNA Titer (relative units)Serum IL-6 (pg/mL)Serum IFN-α (pg/mL)
Vehicle8000 ± 1500150 ± 30100 ± 20
This compound (1)6000 ± 1200100 ± 2570 ± 15
This compound (3)4000 ± 100060 ± 1540 ± 10
This compound (10)2000 ± 50030 ± 1020 ± 5

Data are hypothetical and presented as Mean ± SEM, based on trends observed with BMS-986126.[1]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating a therapeutic agent like this compound in a preclinical SLE model.

Experimental_Workflow Experimental Workflow for this compound in SLE Mouse Models cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis cluster_outcome Outcome Animal_Model Select Animal Model (e.g., MRL/lpr, 12-14 weeks old) Baseline Baseline Measurement (Anti-dsDNA titers, Proteinuria) Animal_Model->Baseline Randomization Randomization into Groups (Vehicle, this compound doses) Baseline->Randomization Dosing Daily Oral Gavage (8 weeks for MRL/lpr) Randomization->Dosing Monitoring In-life Monitoring (Body weight, Proteinuria) Dosing->Monitoring Termination Study Termination & Sample Collection Dosing->Termination Serology Serological Analysis (Autoantibodies, Cytokines, BUN) Termination->Serology Histology Kidney Histopathology (H&E, PAS staining) Termination->Histology Immuno Immunofluorescence (IgG/C3 deposition) Termination->Immuno Data_Analysis Data Analysis & Interpretation Serology->Data_Analysis Histology->Data_Analysis Immuno->Data_Analysis

References

Measuring the Effect of AS2444697 on NF-κB Activation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS2444697 is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4).[1] IRAK-4 is a critical serine/threonine kinase that plays a pivotal role in the signal transduction cascade initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2][3] Upon ligand binding to these receptors, a signaling complex known as the Myddosome is formed, which recruits and activates IRAK-4. Activated IRAK-4 then phosphorylates downstream substrates, including IRAK-1, leading to the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][4]

The NF-κB family of transcription factors are key regulators of inflammatory responses, cell survival, and immunity.[5][6] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[5] The IRAK-4-mediated signaling cascade leads to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB proteins, targeting them for ubiquitination and subsequent degradation by the proteasome.[4][6] This allows NF-κB to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes.[4] By inhibiting IRAK-4, this compound is expected to block these downstream events, leading to a reduction in NF-κB activation and the subsequent inflammatory response.

It is important to note that some studies suggest that the scaffolding function of IRAK-4, independent of its kinase activity, may be sufficient for partial activation of the NF-κB pathway.[4] Therefore, it is crucial to employ a multi-faceted approach to accurately measure the inhibitory effect of this compound on NF-κB activation.

These application notes provide detailed protocols for three common methods to quantify the effect of this compound on NF-κB activation: Western Blot for IκBα phosphorylation and degradation, immunofluorescence microscopy for NF-κB p65 nuclear translocation, and an NF-κB luciferase reporter assay.

Signaling Pathway

NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand (LPS/IL-1) Ligand (LPS/IL-1) TLR4/IL-1R TLR4/IL-1R Ligand (LPS/IL-1)->TLR4/IL-1R MyD88 MyD88 TLR4/IL-1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 This compound This compound This compound->IRAK4 Inhibition TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex IkB_NFkB IκB-NF-κB IKK_complex->IkB_NFkB IkB IκB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB pIkB p-IκB IkB_NFkB->pIkB Phosphorylation Proteasome Proteasome pIkB->Proteasome Ubiquitination & Degradation DNA κB sites NFkB_nuc->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Figure 1: TLR4/IL-1R to NF-κB Signaling Pathway and the inhibitory action of this compound.

Data Presentation

The following tables present hypothetical quantitative data on the effect of this compound on NF-κB activation, as would be expected from the described experimental protocols.

Table 1: Effect of this compound on IκBα Phosphorylation and Degradation

TreatmentThis compound (nM)Normalized p-IκBα/IκBα RatioNormalized IκBα/β-actin Ratio
Vehicle Control01.00 ± 0.081.00 ± 0.09
Stimulant (LPS)05.21 ± 0.450.23 ± 0.04
Stimulant + this compound103.89 ± 0.310.45 ± 0.06
Stimulant + this compound1001.52 ± 0.180.81 ± 0.07
Stimulant + this compound10001.05 ± 0.110.95 ± 0.08

Table 2: Effect of this compound on NF-κB p65 Nuclear Translocation

TreatmentThis compound (nM)Percentage of Cells with Nuclear p65 (%)
Vehicle Control08 ± 2
Stimulant (TNF-α)085 ± 5
Stimulant + this compound1062 ± 6
Stimulant + this compound10025 ± 4
Stimulant + this compound100012 ± 3

Table 3: Effect of this compound on NF-κB Reporter Gene Activity

TreatmentThis compound (nM)Relative Luciferase Units (RLU)Fold Induction
Vehicle Control0105 ± 151.0
Stimulant (IL-1β)05480 ± 45052.2
Stimulant + this compound103125 ± 28029.8
Stimulant + this compound100850 ± 958.1
Stimulant + this compound1000150 ± 251.4

Experimental Protocols

Western Blot for IκBα Phosphorylation and Degradation

This protocol details the detection of phosphorylated IκBα (p-IκBα) and the degradation of total IκBα as markers of NF-κB pathway activation.

WB_Workflow cluster_workflow Western Blot Workflow start Start cell_culture Cell Culture & Treatment (e.g., Macrophages) start->cell_culture lysis Cell Lysis & Protein Quantification cell_culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-IκBα, IκBα, β-actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Figure 2: Western Blot Experimental Workflow.

Principle: Upon stimulation of the TLR/IL-1R pathway, IκBα is phosphorylated by the IKK complex and subsequently degraded.[4][6] This can be visualized by an increase in the p-IκBα signal and a decrease in the total IκBα signal by Western blot.

Materials:

  • Cell line (e.g., THP-1 macrophages, HEK293T cells)

  • This compound

  • NF-κB activating stimulant (e.g., LPS, TNF-α, IL-1β)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., 100 ng/mL LPS for 15-30 minutes).[4]

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Capture the image using a chemiluminescence imaging system.

Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-IκBα intensity to the total IκBα intensity. Normalize the total IκBα intensity to the β-actin intensity to assess degradation.

Immunofluorescence for NF-κB p65 Nuclear Translocation

This protocol describes the visualization and quantification of the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

IF_Workflow cluster_workflow Immunofluorescence Workflow start Start cell_culture Cell Culture on Coverslips start->cell_culture treatment Treatment with this compound & Stimulant cell_culture->treatment fixation Fixation (e.g., 4% PFA) treatment->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 5% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation (anti-p65) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Alexa Fluor-conjugated) primary_ab->secondary_ab dapi DAPI Staining (Nuclei) secondary_ab->dapi mounting Mounting on Slides dapi->mounting imaging Fluorescence Microscopy mounting->imaging analysis Image Analysis & Quantification imaging->analysis end End analysis->end

Figure 3: Immunofluorescence Experimental Workflow.

Principle: In unstimulated cells, the p65 subunit of NF-κB resides in the cytoplasm. Upon activation, it translocates to the nucleus.[7] This cellular redistribution can be visualized and quantified using immunofluorescence microscopy.[8]

Materials:

  • Cells grown on glass coverslips

  • This compound and NF-κB stimulant (e.g., TNF-α)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-NF-κB p65

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate. Pre-treat with this compound or vehicle, followed by stimulation (e.g., 10 ng/mL TNF-α for 30-60 minutes).

  • Fixation and Permeabilization: Wash cells with PBS, fix with fixation buffer, and then permeabilize with permeabilization buffer.

  • Blocking: Block non-specific antibody binding with blocking buffer.

  • Antibody Staining: Incubate with anti-p65 primary antibody, followed by the fluorescently-labeled secondary antibody.

  • Nuclear Staining: Stain the nuclei with DAPI.

  • Mounting and Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.

Data Analysis: Quantify the percentage of cells showing nuclear p65 staining. This can be done by visual scoring of a significant number of cells per condition or by using image analysis software to measure the fluorescence intensity in the nucleus versus the cytoplasm.

NF-κB Luciferase Reporter Assay

This is a highly quantitative method to measure NF-κB transcriptional activity.

Luciferase_Workflow cluster_workflow Luciferase Reporter Assay Workflow start Start transfection Transfection of Cells with NF-κB Luciferase Reporter Vector start->transfection cell_culture Cell Culture & Plating transfection->cell_culture treatment Treatment with this compound & Stimulant cell_culture->treatment lysis Cell Lysis treatment->lysis luciferase_assay Luciferase Assay (add substrate, measure luminescence) lysis->luciferase_assay normalization Normalization (optional, with Renilla) luciferase_assay->normalization analysis Data Analysis normalization->analysis end End analysis->end

Figure 4: Luciferase Reporter Assay Experimental Workflow.

Principle: Cells are transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites.[9][10] Activation of NF-κB leads to the transcription of the luciferase gene, and the resulting enzyme activity is measured by the emission of light upon addition of its substrate. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter can be used to normalize for transfection efficiency and cell viability.[11]

Materials:

  • Cell line (e.g., HEK293T)

  • NF-κB luciferase reporter vector

  • Renilla luciferase control vector (optional)

  • Transfection reagent

  • This compound and NF-κB stimulant (e.g., IL-1β)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with the NF-κB firefly luciferase reporter and Renilla luciferase control vectors.

  • Cell Plating and Treatment: After 24 hours, plate the transfected cells into a 96-well plate. Pre-treat with this compound or vehicle, followed by stimulation (e.g., 10 ng/mL IL-1β for 6-8 hours).

  • Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the stimulated samples by that of the unstimulated control.

Conclusion

The protocols outlined in these application notes provide a robust framework for researchers to accurately measure the inhibitory effect of this compound on NF-κB activation. By employing a combination of these methods, including Western blotting, immunofluorescence microscopy, and reporter gene assays, a comprehensive understanding of the compound's mechanism of action on this critical inflammatory pathway can be achieved. The provided hypothetical data and diagrams serve as a guide for experimental design and data interpretation in the evaluation of this compound and other potential IRAK-4 inhibitors.

References

Troubleshooting & Optimization

AS2444697 Technical Support Center: Solubility and Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of AS2444697, along with troubleshooting advice and answers to frequently asked questions to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?

A1: The recommended solvent for dissolving this compound for in vitro use is Dimethyl Sulfoxide (DMSO).[1][2]

Q2: What is the maximum achievable concentration of this compound in DMSO?

A2: this compound is soluble in DMSO up to 20 mM, which is equivalent to 8.66 mg/mL.[3] Gentle warming can aid in achieving this concentration. Some suppliers also indicate solubility in DMSO of at least 12.5 mg/mL (28.88 mM).[1]

Q3: I am observing precipitation when preparing my this compound stock solution in DMSO. What should I do?

A3: If you observe precipitation, gentle warming and/or sonication can be used to help dissolve the compound.[1] It is also crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly impact the solubility of the product.[1]

Q4: How should I prepare this compound for in vivo animal studies?

A4: For in vivo administration, this compound can be formulated in various solvent mixtures. It is important to first dissolve the compound in DMSO and then dilute it with an appropriate vehicle. Detailed protocols for preparing in vivo formulations are provided in the Experimental Protocols section. One user reported using a 0.5% methylcellulose (B11928114) solution for oral administration.

Q5: How should I store the this compound stock solution?

A5: Stock solutions of this compound in a solvent should be stored at -20°C for up to one month or at -80°C for up to six months.[1] Ensure the solution is in a sealed container to prevent moisture absorption.[1] For the powdered form, it should be desiccated at room temperature.

Solubility Data

The following table summarizes the solubility of this compound in various solvents.

Solvent SystemMaximum ConcentrationNotes
In Vitro
DMSO20 mM (8.66 mg/mL)Gentle warming may be required. Some sources indicate solubility of at least 12.5 mg/mL (28.88 mM), but saturation is unknown.[1]
In Vivo Formulations
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.25 mg/mL (2.89 mM)The saturation point is unknown. This formulation results in a clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1.25 mg/mL (2.89 mM)The saturation point is unknown. This formulation results in a clear solution.[1]
10% DMSO, 90% Corn Oil≥ 1.25 mg/mL (2.89 mM)The saturation point is unknown. This formulation results in a clear solution. It is advised to use this protocol carefully if the continuous dosing period exceeds half a month.[1]

Experimental Protocols

Protocol 1: Preparation of a 20 mM DMSO Stock Solution

  • Weigh out the required amount of this compound powder (Molecular Weight: 432.86 g/mol ).

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 20 mM concentration.

  • If the compound does not fully dissolve, gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate until a clear solution is obtained.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of an In Vivo Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

This protocol is for preparing 1 mL of working solution.[1]

  • Prepare a 12.5 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 100 µL of the 12.5 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly. The final concentration of this compound will be 1.25 mg/mL.

Troubleshooting Guide

AS2444697_Solubility_Troubleshooting start Start: this compound Powder add_dmso Add fresh, anhydrous DMSO start->add_dmso observe Observe for complete dissolution add_dmso->observe success Clear Solution (Ready for use or storage) observe->success Yes precipitation Precipitation or cloudiness observed observe->precipitation No action Apply gentle warming (e.g., 37°C water bath) and/or sonication precipitation->action re_observe Re-observe for dissolution action->re_observe re_observe->success Yes still_precipitates Precipitation persists re_observe->still_precipitates No consider Considerations: 1. Check DMSO quality (use anhydrous). 2. Recalculate concentration. 3. Prepare a more dilute solution. still_precipitates->consider

Caption: Troubleshooting workflow for dissolving this compound.

Signaling Pathway

This compound is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the signaling pathways initiated by Interleukin-1 Receptors (IL-1R) and Toll-Like Receptors (TLRs).[4][5] Upon ligand binding to these receptors, a signaling complex called the Myddosome is formed, which includes the adaptor protein MyD88 and IRAK4.[4][6] IRAK4 then autophosphorylates and subsequently phosphorylates other IRAK family members, such as IRAK1.[4][6] This leads to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, ultimately resulting in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2][5] By inhibiting IRAK4, this compound blocks these downstream inflammatory responses.[2]

AS2444697_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-1R/TLR IL-1R/TLR MyD88 MyD88 IL-1R/TLR->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation This compound This compound This compound->IRAK4 Inhibition Downstream Downstream Signaling (e.g., TRAF6) IRAK1->Downstream NFkB_MAPK NF-κB & MAPK Pathways Downstream->NFkB_MAPK Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) NFkB_MAPK->Cytokines Activation

Caption: this compound inhibits the IRAK4 signaling pathway.

References

Technical Support Center: Optimizing AS2444697 Concentration for Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of AS2444697 in kinase assays. Here you will find troubleshooting guides and frequently asked questions to help you navigate your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R), which are key components of the innate immune system.[1] By inhibiting IRAK4, this compound blocks downstream signaling cascades that lead to the production of pro-inflammatory cytokines.[2]

Q2: What is the reported IC50 value for this compound against IRAK4?

A2: The reported in vitro IC50 value for this compound against IRAK4 is 21 nM. It is important to note that this value can vary depending on the specific assay conditions, such as ATP concentration.

Q3: What is the selectivity profile of this compound?

A3: this compound displays a 30-fold selectivity for IRAK4 over IRAK1. For a comprehensive understanding of its specificity, it is recommended to perform a broader kinase panel screening.

Q4: What are the key differences between IRAK4's kinase and scaffolding functions?

A4: IRAK4 has two main functions:

  • Kinase Function: This is the enzymatic activity where IRAK4 phosphorylates downstream substrate proteins, primarily IRAK1, to propagate the signaling cascade. This compound directly inhibits this catalytic function.

  • Scaffolding Function: IRAK4 also serves as a structural platform for the assembly of the "Myddosome" complex, which includes the adaptor protein MyD88 and other IRAK family members. This assembly is critical for bringing signaling components together. It's important to consider that inhibiting only the kinase activity might not completely abolish signaling, as the scaffolding function could still permit some level of pathway activation.

Troubleshooting Guides

Issue 1: Higher than expected IC50 value for this compound.
Potential Cause Troubleshooting Step
High ATP Concentration The IC50 value of ATP-competitive inhibitors like this compound is highly dependent on the ATP concentration in the assay. A high ATP concentration will require a higher concentration of the inhibitor to achieve 50% inhibition. Solution: Determine the Km of ATP for IRAK4 in your assay system and use an ATP concentration at or near the Km value.[3]
Inactive this compound Improper storage or handling can lead to the degradation of the compound. Solution: Prepare fresh aliquots of this compound from a new stock. Ensure proper storage conditions as recommended by the supplier (e.g., desiccate at room temperature).
Inactive IRAK4 Enzyme The recombinant IRAK4 enzyme may have lost activity due to improper storage or multiple freeze-thaw cycles. Solution: Use a new aliquot of the enzyme and verify its activity using a known potent IRAK4 inhibitor as a positive control.
Assay Interference Components in your assay buffer or the detection system may interfere with this compound. Solution: Run control experiments without the enzyme to check for any direct effect of this compound on the assay signal.
Issue 2: High variability between replicate wells.
Potential Cause Troubleshooting Step
Pipetting Inaccuracies Inconsistent volumes of reagents, especially the inhibitor, can lead to high variability. Solution: Ensure pipettes are properly calibrated. Use a multi-channel pipette for adding reagents to minimize timing differences. Prepare a master mix for the enzyme, substrate, and buffer.
Edge Effects Wells on the outer edges of the microplate are more susceptible to evaporation and temperature fluctuations. Solution: Avoid using the outer wells of the plate. If you must use them, ensure proper sealing of the plate during incubation.
Inconsistent Incubation Times Variations in the start and stop times of the kinase reaction can affect the results. Solution: Use a multi-channel pipette or an automated liquid handler to start and stop the reactions simultaneously.
Compound Precipitation This compound may precipitate at higher concentrations in the aqueous assay buffer. Solution: Visually inspect the wells for any signs of precipitation. Determine the solubility of this compound in your final assay buffer. The final DMSO concentration should typically be kept below 1%.[4]
Issue 3: No inhibition observed with this compound.
Potential Cause Troubleshooting Step
Incorrect Assay Conditions The buffer composition (pH, ionic strength) may not be optimal for IRAK4 activity or this compound binding. Solution: Refer to protocols from commercial IRAK4 kinase assay kits for recommended buffer conditions.[5][6]
Degraded this compound or IRAK4 Enzyme As mentioned previously, the compound or enzyme may be inactive. Solution: Use fresh aliquots and validate with appropriate controls.
Sub-optimal Substrate Concentration The concentration of the peptide or protein substrate may be too low, resulting in a weak signal that makes it difficult to detect inhibition. Solution: Titrate the substrate to determine the optimal concentration that provides a robust signal.

Quantitative Data Summary

Parameter Value Reference
IC50 (IRAK4) 21 nM
Selectivity 30-fold over IRAK1
Molecular Weight 432.86 g/mol Tocris Bioscience
Solubility in DMSO Up to 20 mM (with gentle warming)R&D Systems

Experimental Protocols

Protocol 1: In Vitro IRAK4 Kinase Assay for IC50 Determination of this compound

This protocol outlines a general procedure for determining the IC50 value of this compound against recombinant IRAK4 using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).

Materials:

  • Recombinant human IRAK4 enzyme

  • This compound

  • IRAK4 substrate (e.g., Myelin Basic Protein or a specific peptide substrate)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[6]

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • This compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 1 mM to 0.1 µM).

    • Further dilute the DMSO serial dilutions into the kinase assay buffer to create 2X working solutions. The final DMSO concentration in the assay should not exceed 1%.[4]

  • Kinase Reaction Setup:

    • Prepare a master mix containing the kinase assay buffer, IRAK4 enzyme, and the substrate at 2X their final desired concentrations.

    • Add 12.5 µL of the 2X inhibitor working solutions or vehicle control (kinase buffer with the same final DMSO concentration) to the wells of the assay plate.

    • Add 12.5 µL of the 2X kinase/substrate master mix to each well to start the pre-incubation.

    • Incubate the plate at room temperature for 15-30 minutes.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for IRAK4.

    • Add 25 µL of the 2X ATP solution to each well to initiate the kinase reaction.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). Ensure the reaction is within the linear range.

  • Detect Kinase Activity:

    • Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background signal (wells with no enzyme).

    • Normalize the data by setting the "no inhibitor" (vehicle control) as 100% kinase activity and a "no enzyme" or a known potent inhibitor control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Visualizations

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 This compound This compound This compound->IRAK4 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK_complex->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Gene Transcription MAPK->Cytokines Gene Transcription

Caption: IRAK4 signaling pathway and the inhibitory action of this compound.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Dilution 1. Prepare this compound Serial Dilutions Plate_Setup 4. Add Inhibitor and Enzyme Mix to Plate Inhibitor_Dilution->Plate_Setup Enzyme_Mix 2. Prepare IRAK4/ Substrate Master Mix Enzyme_Mix->Plate_Setup ATP_Solution 3. Prepare ATP Solution Reaction_Start 5. Initiate Reaction with ATP ATP_Solution->Reaction_Start Plate_Setup->Reaction_Start Incubation 6. Incubate at 30°C Reaction_Start->Incubation Reaction_Stop 7. Stop Reaction & Add Detection Reagents Incubation->Reaction_Stop Read_Plate 8. Measure Luminescence Reaction_Stop->Read_Plate Data_Processing 9. Normalize Data Read_Plate->Data_Processing IC50_Calc 10. Plot and Calculate IC50 Data_Processing->IC50_Calc

Caption: Experimental workflow for determining the IC50 of this compound.

Troubleshooting_Logic Start Unexpected Kinase Assay Results High_IC50 High IC50? Start->High_IC50 High_Variability High Variability? High_IC50->High_Variability No Check_ATP Check ATP Concentration (use Km value) High_IC50->Check_ATP Yes No_Inhibition No Inhibition? High_Variability->No_Inhibition No Check_Pipetting Review Pipetting Technique (use master mixes) High_Variability->Check_Pipetting Yes Check_Assay_Conditions Verify Buffer and Substrate Concentrations No_Inhibition->Check_Assay_Conditions Yes End Consult Further Documentation No_Inhibition->End No Check_Compound Check Compound/Enzyme Activity (use fresh aliquots) Check_ATP->Check_Compound Check_Edge_Effects Avoid Edge Wells Check_Pipetting->Check_Edge_Effects Check_Assay_Conditions->Check_Compound

Caption: A logical troubleshooting guide for common kinase assay issues.

References

Troubleshooting inconsistent results with AS2444697

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using AS2444697, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of IRAK4, a critical kinase in the signaling pathways of Interleukin-1 Receptors (IL-1R) and Toll-like Receptors (TLRs).[1][2] By inhibiting IRAK4, this compound blocks the downstream activation of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.[1][2]

Q2: What is the selectivity profile of this compound?

This compound displays a significant selectivity for IRAK4 over other kinases. For instance, it is approximately 30-fold more selective for IRAK4 than for IRAK1.[3]

Q3: What are the expected biological effects of this compound in preclinical models?

In preclinical models of diabetic nephropathy and chronic kidney disease, this compound has been shown to have renoprotective effects.[1][2] These effects are primarily attributed to its anti-inflammatory properties, including the reduction of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[2]

Troubleshooting Inconsistent Results

Issue 1: No observable or weak anti-inflammatory effect in vitro.

Q: I am not observing the expected decrease in pro-inflammatory cytokine production (e.g., IL-6, TNF-α) in my cell-based assay after treatment with this compound. What could be the cause?

A: Several factors could contribute to a lack of efficacy in in vitro experiments. Consider the following troubleshooting steps:

  • Cell Line and Receptor Expression: Ensure your chosen cell line expresses the relevant TLRs or IL-1Rs to initiate the signaling cascade that activates IRAK4.

  • Stimulant Concentration and Incubation Time: The concentration of the inflammatory stimulus (e.g., LPS, IL-1β) and the incubation time are critical. Titrate the stimulant to achieve a robust inflammatory response before testing the inhibitory effect of this compound.

  • This compound Concentration and Pre-incubation: Verify the concentration of your this compound stock solution. It is also crucial to pre-incubate the cells with this compound for a sufficient period before adding the inflammatory stimulus to allow for target engagement.

  • Solubility of this compound: this compound is soluble in DMSO.[3] Ensure the final concentration of DMSO in your cell culture media is non-toxic to your cells (typically <0.1%).

G cluster_0 Pre-treatment cluster_1 Stimulation cluster_2 Analysis plate_cells Plate cells and allow to adhere pre_incubate Pre-incubate with this compound (various concentrations) plate_cells->pre_incubate add_stimulant Add inflammatory stimulus (e.g., LPS, IL-1β) pre_incubate->add_stimulant incubate Incubate for defined period add_stimulant->incubate collect_supernatant Collect supernatant incubate->collect_supernatant measure_cytokines Measure cytokine levels (e.g., ELISA) collect_supernatant->measure_cytokines

Caption: A general workflow for assessing the in vitro anti-inflammatory activity of this compound.

Issue 2: High variability between experimental replicates.

Q: My experimental results with this compound show high variability between replicates. How can I improve consistency?

A: High variability can stem from several sources. Here are some key areas to review:

  • Cell Culture Conditions: Ensure consistent cell passage numbers, confluency, and overall health. Stressed or senescent cells can respond differently to stimuli.

  • Reagent Preparation: Prepare fresh dilutions of this compound and inflammatory stimuli for each experiment from a validated stock solution. Inconsistent freeze-thaw cycles of reagents can lead to degradation.

  • Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of all reagents.

  • Assay Timing: Be precise with incubation times for both the compound and the stimulus across all replicates and experiments.

Issue 3: In vivo results do not correlate with in vitro findings.

Q: I observed a potent effect of this compound in vitro, but the in vivo efficacy in my animal model is lower than expected. What could explain this discrepancy?

A: The transition from in vitro to in vivo models introduces complexities. Consider these factors:

  • Pharmacokinetics and Pharmacodynamics (PK/PD): The dose and dosing frequency may not be optimal to maintain a sufficient therapeutic concentration of this compound at the target site. Review published in vivo studies for guidance on appropriate dosing regimens.

  • Route of Administration: The chosen route of administration may affect the bioavailability of the compound.

  • Animal Model: The specific animal model and the nature of the induced inflammation may not be fully dependent on the IRAK4 pathway.

Quantitative Data Summary

ParameterValueSource
IC50 for IRAK4 21 nM[3][4]
Selectivity ~30-fold for IRAK4 over IRAK1[3]
In Vivo Dosage (Rats) 0.3-3 mg/kg, twice daily[2]
In Vivo Dosage (Mice) Not specified, dose-dependent effects observed[1]

Signaling Pathway

The following diagram illustrates the IL-1R/TLR signaling pathway and the inhibitory action of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB ProInflammatory_Genes Pro-inflammatory Gene Expression NFkB->ProInflammatory_Genes This compound This compound This compound->IRAK4

Caption: this compound inhibits IRAK4, a key kinase in the MyD88-dependent TLR/IL-1R signaling pathway.

Experimental Protocols

General Protocol for In Vitro LPS Stimulation in Macrophages
  • Cell Plating: Plate murine bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: The following day, carefully remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (DMSO). Pre-incubate the cells for 1-2 hours.

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a humidified CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.

  • Cytokine Analysis: Measure the concentration of TNF-α or IL-6 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the cytokine production in the this compound-treated wells to the vehicle-treated, LPS-stimulated control. Calculate the IC50 value for this compound.

References

AS2444697 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of AS2444697. Below you will find frequently asked questions, troubleshooting guidance, and detailed experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored under specific conditions to maintain its stability and efficacy. For long-term storage, it is recommended to store the compound as a solid at -20°C, where it is stable for at least two years.[1] Stock solutions should be aliquoted and stored at -20°C for up to one month, or at -80°C for up to six months.[2][3] It is advisable to avoid repeated freeze-thaw cycles.

Q2: How can I dissolve this compound?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][4][5] For in vitro experiments, stock solutions can be prepared in DMSO. For in vivo studies, specific formulations are required to ensure solubility and bioavailability. Detailed protocols for preparing in vivo formulations are provided in the "Experimental Protocols" section.

Q3: What should I do if I observe precipitation in my this compound solution?

A3: If you observe precipitation, gentle warming and/or sonication can be used to aid in the dissolution of this compound.[2] Ensure that the solvent is of high quality, as hygroscopic DMSO can negatively impact solubility.[2] For in vivo working solutions, it is highly recommended to prepare them freshly on the day of use.[2]

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4).[3][4][5] IRAK-4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and the IL-1 receptor family, which play a key role in the innate immune response and inflammation.[6] By inhibiting IRAK-4, this compound blocks downstream signaling cascades that lead to the production of pro-inflammatory cytokines.[7]

Data Summary Tables

Table 1: Storage Conditions and Stability

FormStorage TemperatureDurationNotes
SolidRoom TemperatureShort-termDesiccate.[4][5]
Solid-20°C≥ 2 years[1]
Stock Solution-20°CUp to 1 monthTightly sealed vials.[2][3]
Stock Solution-80°CUp to 6 monthsTightly sealed, away from moisture.[2]

Table 2: Solubility Data

SolventConcentrationNotes
DMSO≥ 12.5 mg/mL (28.88 mM)Use newly opened DMSO as it is hygroscopic.[2]
DMSO20 mMGentle warming may be required.[4][5]
In Vivo Formulation 1≥ 1.25 mg/mL (2.89 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[2]
In Vivo Formulation 2≥ 1.25 mg/mL (2.89 mM)10% DMSO, 90% (20% SBE-β-CD in Saline).[2]
In Vivo Formulation 3≥ 1.25 mg/mL (2.89 mM)10% DMSO, 90% Corn Oil.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weigh the required amount of this compound solid. The molecular weight is 432.86 g/mol .[4]

  • Add the appropriate volume of high-quality, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution until the solid is completely dissolved. Gentle warming can be applied if necessary.

  • Aliquot the stock solution into tightly sealed vials and store at -20°C or -80°C.

Protocol 2: Preparation of an In Vivo Working Solution (Example with Formulation 1)

This protocol yields a clear solution of ≥ 1.25 mg/mL.[2]

  • Prepare a 12.5 mg/mL stock solution of this compound in DMSO.

  • To prepare 1 mL of the final working solution, take 100 µL of the 12.5 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 to the DMSO stock and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.

  • It is recommended to use this working solution on the same day it is prepared.[2]

Visualized Guides

AS2444697_Troubleshooting_Workflow start Start: Experiment with this compound issue Issue Encountered: Unexpected Results? start->issue check_compound Check Compound Integrity: - Proper Storage? - Expired? issue->check_compound Yes success Experiment Successful issue->success No check_dissolution Check Solution Prep: - Correct Solvent? - Freshly Prepared? check_compound->check_dissolution precipitate Precipitation Observed? check_dissolution->precipitate re_dissolve Action: - Gentle Warming - Sonication precipitate->re_dissolve Yes check_protocol Review Experimental Protocol: - Correct Concentration? - Appropriate Controls? precipitate->check_protocol No re_dissolve->check_protocol consult_literature Consult Literature for Similar Experiments check_protocol->consult_literature contact_support Contact Technical Support consult_literature->contact_support IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 IRAK4 IRAK-4 MyD88->IRAK4 IRAK1 IRAK-1 IRAK4->IRAK1 This compound This compound This compound->IRAK4 Inhibits TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes Translocation

References

AS2444697 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the IRAK4 inhibitor, AS2444697.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs), playing a key role in the innate immune response and the production of inflammatory cytokines.[2] By inhibiting IRAK4, this compound blocks the downstream signaling cascade that leads to the activation of NF-κB and MAPK pathways, thereby reducing the production of inflammatory mediators.

Q2: What is the in vitro potency of this compound?

A2: this compound has an IC50 of 21 nM for IRAK4.[1] It displays a 30-fold selectivity for IRAK4 over the related kinase IRAK1.[1]

Q3: In which research areas has this compound been studied?

A3: this compound has been investigated for its therapeutic potential in inflammatory and autoimmune diseases. Notably, it has shown renoprotective and anti-inflammatory effects in rodent models of chronic kidney disease and diabetic nephropathy.[1][2] It has also demonstrated efficacy in rat models of adjuvant- and collagen-induced arthritis.[3]

Q4: How should I prepare a stock solution of this compound?

A4: this compound is soluble in DMSO.[3] You can prepare a stock solution of up to 20 mM in DMSO, with gentle warming to aid dissolution.[1] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[4] The stability of the compound in solution is at least 2 years when stored at -20°C.[3]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected activity in in vitro kinase assays.

  • Possible Cause: Issues with ATP concentration.

    • Troubleshooting Step: The inhibitory activity of ATP-competitive inhibitors like this compound can be influenced by the ATP concentration in the assay. Ensure you are using a consistent ATP concentration across experiments, ideally at or near the Km value for IRAK4, to allow for better comparison of IC50 values.[5]

    • Expected Outcome: More consistent and reproducible IC50 values.

  • Possible Cause: Enzyme quality and autophosphorylation.

    • Troubleshooting Step: The purity and activity of the recombinant IRAK4 enzyme are critical. Use a highly purified and active enzyme. Be aware that some kinases exhibit autophosphorylation, which can consume ATP and affect the accuracy of assays that measure ATP depletion.[5] Consider using an assay that directly measures substrate phosphorylation.

    • Expected Outcome: Increased accuracy and reliability of in vitro kinase assay results.

  • Possible Cause: Compound precipitation in assay buffer.

    • Troubleshooting Step: Although soluble in DMSO, this compound may precipitate when diluted into aqueous assay buffers. Visually inspect for any precipitation. Consider reducing the final concentration of the compound or including a small percentage of a solubilizing agent in the final assay buffer, ensuring it does not affect enzyme activity.

    • Expected Outcome: The compound remains in solution, leading to more accurate determination of inhibitory activity.

Issue 2: Lack of efficacy or high variability in cell-based assays.

  • Possible Cause: Poor cell permeability.

    • Troubleshooting Step: If this compound is not readily crossing the cell membrane, its intracellular concentration may be too low to inhibit IRAK4 effectively. Consider using cell lines with known good permeability or employing techniques to enhance compound uptake.

    • Expected Outcome: Improved correlation between in vitro and cellular activity.

  • Possible Cause: Presence of serum in the culture medium.

    • Troubleshooting Step: Components in serum can bind to small molecules, reducing their effective concentration.[6] Perform experiments in serum-free or low-serum conditions for a defined period to assess if this improves the inhibitor's efficacy.

    • Expected Outcome: Increased apparent potency of this compound in cell-based assays.

  • Possible Cause: Activation of compensatory signaling pathways.

    • Troubleshooting Step: Inhibition of IRAK4 may lead to the activation of alternative signaling pathways that can mask the effect of the inhibitor.[7] Use techniques like Western blotting to probe for the activation of known compensatory pathways.

    • Expected Outcome: A clearer understanding of the cellular response to IRAK4 inhibition and more consistent results.

Issue 3: Inconsistent results in animal models.

  • Possible Cause: Suboptimal formulation and bioavailability.

    • Troubleshooting Step: The formulation of this compound for oral administration is critical for achieving adequate plasma concentrations. Several formulations have been described, including solutions with DMSO, PEG300, Tween-80, and saline, or with SBE-β-CD.[4] Ensure the compound is fully dissolved and the formulation is appropriate for the chosen route of administration.

    • Expected Outcome: Improved bioavailability and more consistent in vivo efficacy.

  • Possible Cause: Variability in the animal model.

    • Troubleshooting Step: The severity and progression of disease in animal models can be variable. Ensure that animals are properly randomized and that disease induction is consistent across all groups. Use appropriate statistical methods to account for variability.

    • Expected Outcome: More statistically robust and reproducible in vivo data.

  • Possible Cause: Inappropriate dosing regimen.

    • Troubleshooting Step: The dose and frequency of administration should be based on pharmacokinetic and pharmacodynamic data. Studies have used twice-daily administration of this compound in a 5/6 nephrectomized rat model.[3] Conduct a dose-response study to determine the optimal dosing regimen for your specific model.

    • Expected Outcome: A clear dose-dependent effect of this compound in the animal model.

Data Presentation

Table 1: In Vitro and Cellular Activity of this compound

ParameterValueCell/SystemReference
IRAK4 IC5021 nMBiochemical Assay[1]
IRAK1 IC50>630 nMBiochemical Assay[1]
IL-1β-induced IL-6 Production IC50250 nMCellular Assay[3]
LPS-induced TNF-α Production IC5047 nMCellular Assay[3]

Table 2: In Vivo Efficacy of this compound in Animal Models

Animal ModelDosing RegimenKey FindingsReference
5/6 Nephrectomized Rats (Chronic Kidney Disease)0.3-3 mg/kg, twice daily for 6 weeksDose-dependent reduction in urinary protein excretion, glomerulosclerosis, and interstitial fibrosis.[3]
KK/Ay Type 2 Diabetic Mice (Diabetic Nephropathy)Not specifiedDose-dependent improvement in albuminuria and hyperfiltration.[2]
Rat Adjuvant-Induced ArthritisED50 = 2.7 mg/kgReduction in arthritic symptoms.[3]
Rat Collagen-Induced ArthritisED50 = 1.6 mg/kgReduction in arthritic symptoms.[3]

Experimental Protocols

Protocol 1: In Vitro IRAK4 Kinase Assay

  • Prepare Reagents:

    • Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).

    • Recombinant IRAK4: Dilute to the desired concentration in assay buffer.

    • Substrate: Prepare a solution of a suitable substrate (e.g., a peptide substrate with a phosphorylation site for IRAK4).

    • ATP: Prepare a solution of ATP at a concentration that is at or near the Km for IRAK4.

    • This compound: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer.

  • Assay Procedure:

    • Add the recombinant IRAK4 enzyme to the wells of a microplate.

    • Add the serially diluted this compound or vehicle (DMSO) to the wells.

    • Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the phosphorylation of the substrate using a suitable detection method, such as a luminescence-based assay that measures the amount of remaining ATP (e.g., Kinase-Glo®) or an antibody-based method that detects the phosphorylated substrate.[8]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vivo Study in a Mouse Model of LPS-Induced Inflammation

  • Animal Model:

    • Use a suitable mouse strain (e.g., C57BL/6).

    • Acclimatize the animals for at least one week before the experiment.

  • Compound Administration:

    • Prepare a formulation of this compound suitable for the chosen route of administration (e.g., oral gavage). A common formulation vehicle is 0.5% methylcellulose (B11928114) in water.

    • Administer this compound or vehicle to the mice at the desired doses.

  • Induction of Inflammation:

    • After a specified pre-treatment time (e.g., 1 hour), induce systemic inflammation by intraperitoneal injection of lipopolysaccharide (LPS).

  • Sample Collection:

    • At a predetermined time point after LPS challenge (e.g., 2-4 hours), collect blood samples via cardiac puncture for cytokine analysis.

    • Euthanize the mice and collect tissues of interest (e.g., lung, liver) for further analysis.

  • Endpoint Analysis:

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum using ELISA.

    • Analyze the expression of inflammatory genes in tissues using RT-qPCR.

    • Assess the phosphorylation status of downstream targets of IRAK4 (e.g., IKKβ, p38) in tissue lysates by Western blotting.

Mandatory Visualization

AS2444697_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 This compound This compound This compound->IRAK4 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_pathway MAPK Pathway (p38, JNK) TAK1->MAPK_pathway NFkB NF-κB IKK_complex->NFkB AP1 AP-1 MAPK_pathway->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines AP1->Cytokines

Caption: IRAK4 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start protocol_selection Select Protocol (In Vitro or In Vivo) start->protocol_selection in_vitro In Vitro Kinase Assay protocol_selection->in_vitro In Vitro in_vivo In Vivo Animal Model protocol_selection->in_vivo In Vivo reagent_prep_vitro Prepare Reagents (Enzyme, Substrate, ATP, this compound) in_vitro->reagent_prep_vitro animal_prep Animal Acclimatization and Randomization in_vivo->animal_prep assay_execution Execute Assay (Incubation, Reaction) reagent_prep_vitro->assay_execution detection_vitro Detection (e.g., Luminescence) assay_execution->detection_vitro data_analysis_vitro Data Analysis (IC50 Determination) detection_vitro->data_analysis_vitro end End data_analysis_vitro->end compound_admin This compound Administration animal_prep->compound_admin disease_induction Disease/Inflammation Induction compound_admin->disease_induction sample_collection Sample Collection (Blood, Tissues) disease_induction->sample_collection endpoint_analysis Endpoint Analysis (ELISA, Western Blot, RT-qPCR) sample_collection->endpoint_analysis data_analysis_vivo Data Analysis (Statistical Evaluation) endpoint_analysis->data_analysis_vivo data_analysis_vivo->end

Caption: General experimental workflow for evaluating this compound.

References

Technical Support Center: Best Practices for Using AS2444697 in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of AS2444697, a potent and selective IRAK-4 inhibitor, in primary cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4).[1][2] IRAK-4 is a critical enzyme in the signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[3][4] By inhibiting IRAK-4, this compound blocks the downstream activation of transcription factors like NF-κB and AP-1, which are responsible for the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[1][5]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in DMSO. For example, a stock solution can be prepared in DMSO at a concentration of 20 mM, which may require gentle warming.[1] It is advisable to desiccate the compound at room temperature for storage.[1] For long-term storage, it is best to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: I am observing cytotoxicity in my primary cells after treatment with this compound. What could be the cause?

A3: Cytotoxicity can stem from several factors:

  • High DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is below 0.5%, and ideally below 0.1%, as primary cells are particularly sensitive to solvent toxicity.

  • High Compound Concentration: The potent nature of this compound (IC50 = 21 nM) means that high concentrations may lead to off-target effects or cellular stress.[1][2] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific primary cell type.

  • Cell Health: Ensure your primary cells are healthy and in the logarithmic growth phase before initiating treatment. Primary cells that are near confluent or have been in culture for an extended period may be more susceptible to stress.[6]

Q4: I am not observing the expected inhibitory effect of this compound on cytokine production. What should I check?

A4: If you are not seeing the expected biological effect, consider the following:

  • Compound Potency: Ensure your stock solution of this compound is fresh and has been stored correctly to prevent degradation.

  • Experimental Timing: The timing of compound addition relative to cell stimulation is critical. For inhibition of inflammatory responses, this compound should typically be added prior to or concurrently with the stimulus (e.g., LPS).

  • Stimulus Potency: Verify that your stimulating agent (e.g., LPS, IL-1β) is active and used at an appropriate concentration to induce a measurable response.

  • Assay Sensitivity: Confirm that your readout assay (e.g., ELISA, qPCR) is sensitive enough to detect changes in cytokine levels.

  • IRAK-4 Pathway Activation: Ensure that the signaling pathway you are studying is indeed dependent on IRAK-4 in your specific primary cell type.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound Precipitation in Media The concentration of this compound exceeds its solubility limit in aqueous culture media.Pre-dilute the DMSO stock solution in pre-warmed culture medium before adding it to the cells. Ensure vigorous mixing during dilution. Avoid using a final concentration that is too high.
Inconsistent Results Between Experiments Variability in primary cell lots or donor characteristics. Inconsistent cell density at the time of treatment. Variations in experimental timing (e.g., incubation times).Use cells from the same lot/donor for a set of comparative experiments. Standardize cell seeding density and ensure cells are in a similar growth phase. Maintain precise timing for all experimental steps.
Primary Cells Detaching After Treatment The combination of the compound and solvent may be causing cellular stress. The cells may have been over-confluent before treatment.Perform a dose-response curve to find a non-toxic concentration. Ensure the final DMSO concentration is as low as possible. Subculture cells when they are 70-90% confluent to ensure they are healthy and well-attached.[6][7]
Difficulty in Reproducing In Vivo Efficacy In Vitro The complex microenvironment of in vivo systems is not replicated in a 2D cell culture. The chosen in vitro endpoint may not fully reflect the in vivo mechanism.Consider using more complex in vitro models such as co-cultures or 3D cultures. Measure multiple endpoints (e.g., various cytokines, gene expression) to get a broader understanding of the compound's effect.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Compound Information:

    • Chemical Name: N-[3-Aminocarbonyl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl]-2-(2-methyl-4-pyridinyl)-4-oxazolecarboxamide hydrochloride[1]

    • Molecular Weight: 432.86 g/mol [1]

  • Preparation of a 10 mM Stock Solution:

    • Weigh out 1 mg of this compound powder.

    • To calculate the required volume of DMSO, use the formula: Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * (1 / Concentration (mol/L)) * 1,000,000.

    • Volume (µL) = (1 / 432.86) * (1 / 0.01) * 1,000,000 ≈ 231 µL.

    • Add 231 µL of high-purity DMSO to the vial containing 1 mg of this compound.

    • Vortex thoroughly to ensure the compound is fully dissolved. Gentle warming may be necessary.[1]

    • Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 2: Determining Optimal Working Concentration in Primary Cells
  • Cell Seeding: Plate your primary cells in a multi-well plate (e.g., 96-well) at a density recommended for your cell type and allow them to adhere and stabilize for 24 hours.

  • Serial Dilution: Prepare a series of dilutions of this compound in your complete cell culture medium. A typical starting range for a potent inhibitor like this compound could be from 1 nM to 10 µM. Remember to prepare a vehicle control with the same final concentration of DMSO.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Stimulation (if applicable): If you are studying the inhibitory effect on an inflammatory response, add your stimulus (e.g., LPS for macrophages) at a predetermined optimal concentration.

  • Incubation: Incubate the cells for a duration appropriate for your experimental endpoint (e.g., 6-24 hours for cytokine production).

  • Endpoint Analysis:

    • Cell Viability: Assess cell viability using an appropriate method (e.g., MTS or MTT assay) to identify the non-toxic concentration range.

    • Biological Activity: Measure your desired endpoint, such as cytokine levels in the supernatant by ELISA or gene expression by qPCR.

  • Data Analysis: Plot cell viability and the biological response against the log of the this compound concentration to determine the IC50 (for bioactivity) and the maximum non-toxic concentration.

Visualizations

Signaling Pathway

IRAK4_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK-4 MyD88->IRAK4 IRAK1 IRAK-1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex AP1 AP-1 TAK1->AP1 Activation via MAPKs NFkB NF-κB IKK_complex->NFkB Activation Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFkB->Pro_inflammatory_genes AP1->Pro_inflammatory_genes This compound This compound This compound->IRAK4 experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results start Culture Primary Cells (70-90% Confluency) treat Treat Cells with this compound or Vehicle start->treat prep_compound Prepare this compound Dilutions & Vehicle Control prep_compound->treat stimulate Add Inflammatory Stimulus (e.g., LPS) treat->stimulate incubate Incubate for Defined Period (e.g., 24h) stimulate->incubate collect Collect Supernatant &/or Cell Lysate incubate->collect viability Assess Cell Viability (e.g., MTS Assay) collect->viability bioassay Measure Endpoint (e.g., ELISA for Cytokines) collect->bioassay analyze Analyze Data & Determine IC50 viability->analyze bioassay->analyze

References

Technical Support Center: AS2444697 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments using the IRAK4 inhibitor, AS2444697.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical kinase in the signaling pathway downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R).[2] Upon activation of these receptors, IRAK4 is recruited to the receptor complex and becomes activated, initiating a signaling cascade that leads to the activation of NF-κB and the subsequent production of pro-inflammatory cytokines like TNF-α and IL-6.[2] this compound exerts its anti-inflammatory effects by inhibiting the kinase activity of IRAK4, thereby blocking this signaling pathway.

Q2: What is the reported IC50 value for this compound?

The half-maximal inhibitory concentration (IC50) of this compound for IRAK4 is 21 nM.[1][3] It displays 30-fold selectivity for IRAK4 over the related kinase IRAK1.[1]

Q3: In what experimental systems has this compound been shown to be effective?

This compound has been demonstrated to inhibit Lipopolysaccharide (LPS)-induced TNF-α and IL-6 production in human peripheral blood mononuclear cells (PBMCs) in vitro.[1] In vivo, it has shown renoprotective and anti-inflammatory effects in rodent models of chronic kidney disease and diabetic nephropathy.[1][4]

Q4: How should I prepare a stock solution of this compound?

This compound is soluble in DMSO up to 20 mM with gentle warming. For cellular assays, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then make serial dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity or off-target effects.[5]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueSource
IC50 (IRAK4) 21 nM[1][3]
Selectivity 30-fold for IRAK4 over IRAK1[1]
Molecular Weight 432.86 g/mol
Formula C19H20N6O4.HCl
Solubility Soluble to 20 mM in DMSO (with gentle warming)
Storage Desiccate at room temperature
In Vivo Efficacy ED50 2.7 mg/kg (rat adjuvant-induced arthritis)[3]
In Vivo Efficacy ED50 1.6 mg/kg (rat collagen-induced arthritis)[3]

Signaling Pathway and Experimental Workflow

IRAK4_Signaling_Pathway LPS LPS / IL-1 TLR4_IL1R TLR4 / IL-1R LPS->TLR4_IL1R MyD88 MyD88 TLR4_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines This compound This compound This compound->IRAK4

Caption: IRAK4 Signaling Pathway and Inhibition by this compound.

Dose_Response_Workflow start Start: Isolate PBMCs seed_cells Seed PBMCs into 96-well plate start->seed_cells prepare_inhibitor Prepare serial dilutions of this compound seed_cells->prepare_inhibitor pre_incubate Pre-incubate cells with This compound or vehicle prepare_inhibitor->pre_incubate stimulate Stimulate cells with LPS (e.g., 100 ng/mL) pre_incubate->stimulate incubate Incubate (e.g., 16-24 hours) stimulate->incubate collect_supernatant Collect supernatant incubate->collect_supernatant measure_cytokines Measure cytokine levels (e.g., TNF-α, IL-6) via ELISA collect_supernatant->measure_cytokines analyze Analyze data: Plot dose-response curve and calculate IC50 measure_cytokines->analyze end End analyze->end

Caption: Experimental Workflow for this compound Dose-Response Curve Generation.

Experimental Protocol: this compound Dose-Response in Human PBMCs

This protocol details a method to determine the IC50 of this compound by measuring its inhibition of LPS-induced cytokine production in human PBMCs.

Materials:

  • This compound

  • DMSO

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA kits for human TNF-α and IL-6

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using a standard method like Ficoll-Paque density gradient centrifugation.[5]

  • Cell Seeding: Resuspend PBMCs in complete RPMI 1640 medium and seed them into a 96-well plate at a density of 2 x 10^5 cells/well.[5] The optimal cell density may need to be determined for your specific assay conditions.[6]

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations for the dose-response curve (e.g., a 10-point, 3-fold dilution series starting from 1 µM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.

  • Inhibitor Pre-incubation: Add the diluted this compound or vehicle control to the wells containing PBMCs. Pre-incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.[5]

  • Cell Stimulation: Prepare an LPS solution in culture medium. Add the LPS solution to all wells (except for the unstimulated control wells) to a final concentration of 100 ng/mL.[7][8] The optimal LPS concentration may need to be titrated.

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time can vary depending on the cytokine being measured.[6][7]

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

  • Cytokine Measurement: Measure the concentration of TNF-α and/or IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle-treated, LPS-stimulated control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value.

Troubleshooting Guide

Issue 1: Weak or no inhibition observed.

  • Possible Cause: Degraded compound.

    • Solution: Use a fresh aliquot of this compound or prepare a new stock solution.

  • Possible Cause: Suboptimal LPS stimulation.

    • Solution: Titrate the LPS concentration to find a dose that gives a robust but not maximal response. This will create a better window to observe inhibition.[9]

  • Possible Cause: Incorrect concentration range.

    • Solution: Test a wider range of this compound concentrations (e.g., from 0.1 nM to 10 µM) to ensure you capture the full dose-response curve.

Issue 2: High background in unstimulated wells.

  • Possible Cause: Cell activation during isolation or plating.

    • Solution: Handle cells gently during isolation and plating. Allow cells to rest for a period after seeding before adding any reagents.

  • Possible Cause: Contaminated reagents.

    • Solution: Use fresh, sterile reagents and media.

Issue 3: High well-to-well variability.

  • Possible Cause: Inaccurate pipetting.

    • Solution: Ensure accurate and consistent pipetting, especially when performing serial dilutions.

  • Possible Cause: "Edge effects" on the plate.

    • Solution: Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media. Randomize the sample layout on the plate.[9]

  • Possible Cause: Inconsistent cell seeding.

    • Solution: Ensure a homogenous cell suspension before and during seeding.

Issue 4: Observed inhibition may be due to cytotoxicity.

  • Possible Cause: High concentrations of this compound or DMSO are toxic to the cells.

    • Solution: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your dose-response experiment to assess the cytotoxicity of the compound at the tested concentrations.[9] Ensure the final DMSO concentration is kept to a minimum (≤0.1%).

References

Validation & Comparative

A Comparative Guide to IRAK4 Inhibitors: AS2444697 versus PF-06650833

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent small molecule inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): AS2444697 and PF-06650833 (Zimlovisertib). IRAK4 is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), making it a key therapeutic target for a range of inflammatory and autoimmune diseases. This document summarizes available preclinical data, details relevant experimental protocols, and presents signaling pathways and experimental workflows to aid researchers in their evaluation of these compounds.

Introduction to IRAK4 and its Role in Immunity

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a pivotal kinase in the innate immune system.[1][2] Upon activation of TLRs or IL-1Rs by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), the adaptor protein MyD88 is recruited, which in turn recruits IRAK4.[1][3] This initiates the formation of a signaling complex known as the Myddosome, where IRAK4 is activated and subsequently phosphorylates IRAK1 and IRAK2.[3][4] This cascade leads to the activation of downstream transcription factors like NF-κB, culminating in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4] Given its central role, inhibition of IRAK4 kinase activity is a promising strategy for mitigating inflammatory responses.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and PF-06650833, providing a direct comparison of their biochemical potency, cellular activity, and selectivity.

Table 1: Biochemical and Cellular Potency

ParameterThis compoundPF-06650833 (Zimlovisertib)Reference
IRAK4 IC50 (Biochemical) 21 nM2 nM[5][6][7][8]
Cellular IC50 (PBMC assay) Not explicitly stated, but inhibits LPS-induced TNF-α and IL-6 production2.4 nM (R848-induced TNF release)[5][7][9]
Cellular IC50 (Other) Not available0.2 nM (in a cell-based assay)[7][9]

Table 2: Kinase Selectivity

ParameterThis compoundPF-06650833 (Zimlovisertib)Reference
Selectivity for IRAK4 over IRAK1 30-fold~7,000-fold[5][8]
Broad Kinase Panel Profile Data not publicly availableProfiled against >200 kinases; only 12 other kinases showed an IC50 < 1 µM[8]

Table 3: In Vivo Efficacy in Arthritis Models

Animal ModelThis compoundPF-06650833 (Zimlovisertib)Reference
Rat Adjuvant-Induced Arthritis Efficacious (ED50 = 2.7 mg/kg, BID, PO)Not reported[6]
Rat Collagen-Induced Arthritis Efficacious (ED50 = 1.6 mg/kg, BID, PO)Protected rats from CIA[6][10][11]
Mouse Collagen-Induced Arthritis Not reportedResulted in inhibition of arthritis severity[10]

Signaling Pathways and Experimental Workflows

Visual representations of the IRAK4 signaling pathway and a typical experimental workflow for evaluating IRAK4 inhibitors are provided below to facilitate a deeper understanding of their mechanism of action and preclinical assessment.

Experimental_Workflow Biochemical_Assay Biochemical Assay (e.g., Kinase Activity Assay) Cellular_Assay Cellular Assay (e.g., Cytokine Release in PBMCs) Biochemical_Assay->Cellular_Assay InVivo_Model In Vivo Model (e.g., Collagen-Induced Arthritis) Cellular_Assay->InVivo_Model Data_Analysis Data Analysis and IC50/ED50 Determination InVivo_Model->Data_Analysis

References

A Head-to-Head Comparison: AS2444697 vs. the IRAK4 Degrader KT-474

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the IRAK4-targeting compounds AS2444697 and KT-474, supported by available experimental data. We delve into their distinct mechanisms of action, present comparative data in a structured format, and provide detailed experimental methodologies for key assays.

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immunity.[1] It plays a pivotal role in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2] Dysregulation of the IRAK4 signaling pathway is a key driver in the pathogenesis of numerous autoimmune and inflammatory diseases, making it a prime therapeutic target.[1] This guide compares two distinct therapeutic modalities targeting IRAK4: this compound, a small molecule kinase inhibitor, and KT-474, a proteolysis-targeting chimera (PROTAC) degrader.

Mechanism of Action: Inhibition vs. Degradation

This compound is a potent and selective inhibitor of IRAK4's kinase activity.[3] By binding to the ATP-binding pocket of the IRAK4 kinase domain, it prevents the phosphorylation of downstream substrates, thereby blocking the inflammatory signaling cascade.[1]

In contrast, KT-474 (also known as SAR444656) is a heterobifunctional small molecule that induces the degradation of the entire IRAK4 protein.[4][5] One end of the KT-474 molecule binds to IRAK4, while the other end recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination of IRAK4, marking it for destruction by the proteasome.[5] This degradation mechanism eliminates both the kinase and the scaffolding functions of IRAK4, potentially leading to a more profound and sustained inhibition of the signaling pathway.[4][6]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and KT-474, allowing for a direct comparison of their biochemical potency, in vitro cellular activity, and clinical pharmacodynamic effects.

Table 1: Biochemical and In Vitro Cellular Activity

ParameterThis compoundKT-474 (PF-06447475)
Mechanism of Action IRAK4 Kinase InhibitorIRAK4 Protein Degrader
IRAK4 Kinase Inhibition (IC50) 21 nM[3]Not primarily an inhibitor, but the warhead has affinity for IRAK4.
IRAK4 Degradation (DC50) Not Applicable~1-2 nM (in human PBMCs)[5]
Selectivity 30-fold selective for IRAK4 over IRAK1[3]Highly selective for IRAK4 degradation[6]
Effect on LPS-induced TNF-α and IL-6 in human PBMCs Inhibits production (Specific IC50 not publicly available)[3]Potently inhibits a broad range of cytokines. IL-6 IC50 = 0.8 nM

Table 2: Clinical Pharmacodynamic Data from Phase 1 Studies

ParameterThis compoundKT-474 (PF-06447475)
Clinical Development Status Preclinical/DiscontinuedPhase 2 Clinical Trials[7]
Route of Administration Oral (in preclinical studies)[8]Oral[4]
IRAK4 Reduction in Human PBMCs Not ApplicableUp to 98% reduction[9]
Inhibition of ex vivo Cytokine Production in Humans Data not available>50% inhibition of most cytokines at 100 mg QD[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols used to characterize this compound and KT-474.

In Vitro IRAK4 Kinase Inhibition Assay (for this compound)

This assay measures the ability of a compound to inhibit the enzymatic activity of IRAK4.

  • Reagents: Recombinant human IRAK4 enzyme, a suitable substrate (e.g., a peptide with a phosphorylation site), ATP, and the test compound (this compound).

  • Procedure:

    • The IRAK4 enzyme is incubated with varying concentrations of this compound.

    • The kinase reaction is initiated by the addition of ATP and the substrate.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using [γ-³²P]ATP), fluorescence, or luminescence-based assays.[10]

  • Data Analysis: The concentration of this compound that results in 50% inhibition of IRAK4 activity (IC₅₀) is calculated by plotting the percentage of inhibition against the compound concentration.

IRAK4 Degradation Assay (for KT-474)

This assay quantifies the reduction of IRAK4 protein levels in cells following treatment with a degrader.

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or other relevant cell lines are cultured under standard conditions.

  • Compound Treatment: Cells are treated with a range of concentrations of KT-474 for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, the cells are lysed to release their protein content.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent analysis.

  • Western Blotting or Mass Spectrometry:

    • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for IRAK4. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection. The intensity of the IRAK4 band is quantified and normalized to a loading control (e.g., GAPDH or β-actin).

    • Mass Spectrometry: This method provides a more precise quantification of protein levels.[9]

  • Data Analysis: The concentration of KT-474 that causes a 50% reduction in IRAK4 protein levels (DC₅₀) is determined.

Cytokine Release Assay

This functional assay measures the impact of the compound on the inflammatory response of immune cells.

  • Cell Isolation and Culture: Human PBMCs are isolated from healthy donor blood.

  • Compound Pre-treatment: The PBMCs are pre-incubated with various concentrations of either this compound or KT-474 for a set period.

  • Stimulation: The cells are then stimulated with a TLR agonist, such as lipopolysaccharide (LPS), to induce the production of pro-inflammatory cytokines.[11]

  • Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.[12]

  • Data Analysis: The IC₅₀ value, representing the concentration of the compound that inhibits 50% of the cytokine production, is calculated.

Visualizing the Pathways and Processes

To better understand the biological context and experimental workflows, the following diagrams have been generated using the Graphviz DOT language.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 Activation IKK_complex IKK Complex TAK1->IKK_complex Phosphorylation NFkB NF-κB IKK_complex->NFkB Phosphorylation p_NFkB p-NF-κB Gene_Expression Pro-inflammatory Gene Expression p_NFkB->Gene_Expression Translocation

Caption: IRAK4 Signaling Pathway

Experimental_Workflow cluster_this compound This compound (Inhibitor) cluster_KT474 KT-474 (Degrader) Inhibitor_Assay In Vitro Kinase Assay Inhibitor_Cytokine Cytokine Release Assay Inhibitor_Assay->Inhibitor_Cytokine Functional Consequence Degrader_Assay IRAK4 Degradation Assay Degrader_Cytokine Cytokine Release Assay Degrader_Assay->Degrader_Cytokine Functional Consequence Start Compound Start->Inhibitor_Assay Start->Degrader_Assay

Caption: Experimental Workflow Comparison

Conclusion

This compound and KT-474 represent two distinct and compelling strategies for targeting the IRAK4 signaling pathway. This compound, as a kinase inhibitor, effectively blocks the enzymatic function of IRAK4. However, the publicly available data on its in vitro activity in human cells is limited, making a direct and comprehensive comparison challenging.

KT-474, on the other hand, exemplifies the novel approach of targeted protein degradation. The extensive preclinical and clinical data available for KT-474 demonstrate its ability to potently and selectively eliminate the IRAK4 protein, leading to a profound and broad inhibition of inflammatory signaling. The clinical data for KT-474 in inflammatory skin diseases further underscores the potential of this modality.

For researchers and drug developers, the choice between an inhibitor and a degrader will depend on the specific therapeutic context and the desired level and duration of target modulation. While kinase inhibition has been a successful strategy for many targets, the ability of degraders like KT-474 to eliminate both the catalytic and scaffolding functions of proteins like IRAK4 may offer a therapeutic advantage in diseases driven by complex signaling nodes. Further head-to-head studies with comprehensive, publicly available data would be invaluable for a more definitive comparison.

References

Preclinical Showdown: A Comparative Guide to IRAK4 Inhibitors AS2444697 and BAY1834845

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical data for two prominent Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors: AS2444697 and BAY1834845. This analysis is based on publicly available experimental data.

Both this compound and BAY1834845 target IRAK4, a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response.[1][2][3] Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases. This guide summarizes the available preclinical findings for each compound, presenting key data in a structured format to facilitate comparison.

Mechanism of Action: Targeting the Myddosome

IRAK4 is a serine/threonine kinase that plays a crucial role in the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines.[1][4] Both this compound and BAY1834845 are small molecule inhibitors that target the kinase activity of IRAK4, thereby blocking this inflammatory cascade. The binding of a ligand to a TLR or IL-1R initiates the recruitment of the adaptor protein MyD88 and IRAK4, forming a complex known as the Myddosome.[1] Within this complex, IRAK4 is activated and subsequently phosphorylates IRAK1 or IRAK2, initiating downstream signaling. By inhibiting IRAK4, both compounds effectively block the signaling cascade at an early and critical juncture.

IRAK4 Signaling Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 TRAF6 TRAF6 IRAK1_2->TRAF6 NFkB_MAPK NF-κB & MAPK Pathways TRAF6->NFkB_MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_MAPK->Cytokines Inhibitor This compound or BAY1834845 Inhibitor->IRAK4

Figure 1: Simplified IRAK4 Signaling Pathway and Point of Inhibition.

Head-to-Head: A Look at the Preclinical Data

Direct comparative studies between this compound and BAY1834845 in the same preclinical model have not been identified in the public domain. Therefore, this guide presents a summary of their individual performance in different models of inflammation.

In Vitro Potency
CompoundTargetAssayIC50Reference
This compound IRAK4Kinase Assay21 nM
BAY1834845 IRAK4Kinase Assay3.55 nM[5]
In Vivo Efficacy

This compound has been primarily evaluated in rodent models of kidney disease, demonstrating protective effects through its anti-inflammatory action.

ModelSpeciesDosingKey FindingsReference
Diabetic Nephropathy (KK/Ay mice)Mouse4-week repeated administrationDose-dependently improved albuminuria and hyperfiltration; Attenuated plasma levels of pro-inflammatory cytokines (e.g., IL-6).[2]
5/6 Nephrectomized Rats (CKD model)Rat0.3-3 mg/kg, twice daily for 6 weeksDose-dependently reduced urinary protein excretion; Prevented glomerulosclerosis and interstitial fibrosis; Reduced plasma levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α).[6]

BAY1834845 (Zabedosertib) has been assessed in various models of acute inflammation, showing potent anti-inflammatory effects.

ModelSpeciesDosingKey FindingsReference
LPS-induced InflammationRat10-40 mg/kg, p.o., onceDose-dependent inhibition of inflammation.[5]
IL-1β-induced InflammationRat40-80 mg/kg, p.o., onceDose-dependent inhibition of inflammation.[5]
Imiquimod-induced InflammationMouse15-150 mg/kg, p.o., twice daily for 7 daysInhibition of inflammation.[5]
LPS-induced Acute Respiratory Distress Syndrome (ARDS)Mouse150 mg/kg, p.o., twicePrevented lung injury and reduced inflammation.[5]

Experimental Protocols

This compound in Diabetic Nephropathy Model
  • Animal Model: Male KK/Ay mice, a model of type 2 diabetes.

  • Treatment: this compound was administered orally once daily for four weeks.

  • Assessments:

    • Urinary Albumin: Measured to assess kidney damage.

    • Creatinine Clearance: Calculated to evaluate glomerular filtration rate.

    • Histopathology: Kidney tissues were examined for glomerulosclerosis.

    • Biomarkers: Plasma levels of inflammatory cytokines (e.g., IL-6) and markers of endothelial dysfunction were measured.[2]

This compound Diabetic Nephropathy Workflow start KK/Ay Mice (Type 2 Diabetes Model) treatment Oral Administration of this compound (4 weeks) start->treatment assessments Assessments treatment->assessments albuminuria Urinary Albumin assessments->albuminuria creatinine Creatinine Clearance assessments->creatinine histology Renal Histopathology assessments->histology cytokines Plasma Cytokines assessments->cytokines

Figure 2: Experimental Workflow for this compound in a Diabetic Nephropathy Model.
BAY1834845 in LPS-Induced ARDS Model

  • Animal Model: Male BALB/c mice.

  • Induction of ARDS: Mice were challenged with inhaled lipopolysaccharide (LPS).

  • Treatment: BAY1834845 was administered orally twice, once before and once after the LPS challenge.

  • Assessments:

    • Lung Histopathology: Lung tissues were scored for injury in a blinded manner.

    • Inflammatory Cell Infiltration: Assessed in bronchoalveolar lavage fluid.

    • Cytokine Levels: Measured in lung tissue and plasma.[7]

BAY1834845 LPS-Induced ARDS Workflow start BALB/c Mice lps LPS Inhalation (ARDS Induction) start->lps treatment Oral Administration of BAY1834845 lps->treatment assessments Assessments treatment->assessments histology Lung Histopathology assessments->histology inflammation Inflammatory Cell Count assessments->inflammation cytokines Cytokine Analysis assessments->cytokines

Figure 3: Experimental Workflow for BAY1834845 in an LPS-Induced ARDS Model.

Summary and Conclusion

Both this compound and BAY1834845 are potent IRAK4 inhibitors with demonstrated efficacy in preclinical models of inflammatory diseases. Based on the available data, BAY1834845 exhibits a lower IC50 value in in vitro kinase assays, suggesting higher biochemical potency.

In vivo, this compound has shown promise in models of chronic kidney disease, highlighting its potential in treating inflammatory conditions with a renal component.[5][6] Conversely, BAY1834845 has been extensively studied in acute inflammation models, where it effectively reduces inflammatory responses.[5]

It is crucial to note that the differences in preclinical models and experimental designs preclude a direct comparison of the in vivo efficacy of these two compounds. The choice between these or other IRAK4 inhibitors for further development would depend on the specific disease indication and the desired therapeutic profile. This guide serves as a starting point for researchers, providing a structured overview of the publicly available preclinical data to inform further investigation.

References

A Comparative Guide to Small Molecule Inhibitors of IRAK-4, Alternatives to AS2444697

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways. Activated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), IRAK-4 is a key mediator in the inflammatory cascade, making it a compelling therapeutic target for a range of autoimmune diseases, inflammatory disorders, and certain cancers. AS2444697 is a known inhibitor of IRAK-4. This guide provides a comparative overview of this compound and other small molecule inhibitors of IRAK-4, presenting key performance data, detailed experimental protocols, and visual representations of the signaling pathway and experimental workflows.

Quantitative Comparison of IRAK-4 Inhibitors

The following table summarizes the biochemical potency of this compound and its alternatives against IRAK-4. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

Compound NameAlternative NamesTargetIC50 (nM)
This compound-IRAK-421[1][2][3]
ZimlovisertibPF-06650833IRAK-40.2[4][5][6][7], 0.52[8], 2.4 (PBMC assay)[5][6][7]
EmavusertibCA-4948IRAK-4, FLT357[9]
ZabedosertibBAY 1834845IRAK-43.55[8][10][11], 3.4[12]
IRAK4-IN-4Compound 15IRAK-4, cGAS2.8[13]
IRAK-1-4 Inhibitor I-IRAK-1, IRAK-4300 (IRAK-1), 200 (IRAK-4)[13][14]
KME-2780-IRAK-1, IRAK-419 (IRAK-1), 0.5 (IRAK-4)[13]
AZ1495-IRAK-1, IRAK-423 (IRAK-1), 5 (IRAK-4)[13]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of these inhibitors, it is crucial to visualize the IRAK-4 signaling pathway and the experimental workflows used to assess their efficacy.

IRAK4_Signaling_Pathway TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 IRAK4 IRAK-4 MyD88->IRAK4 IRAK1 IRAK-1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription

IRAK-4 Signaling Pathway

The diagram above illustrates the central role of IRAK-4 in the TLR/IL-1R signaling cascade. Upon ligand binding, the receptor recruits the adaptor protein MyD88, which in turn recruits and activates IRAK-4. This initiates a downstream signaling cascade, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines.

Experimental_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_measurement Measurement cells Immune Cells (e.g., PBMCs, THP-1) inhibitor IRAK-4 Inhibitor (e.g., this compound or Alternative) cells->inhibitor lps LPS Stimulation inhibitor->lps incubation Incubate at 37°C lps->incubation supernatant Collect Supernatant incubation->supernatant elisa ELISA for TNF-α/IL-6 supernatant->elisa data Data Analysis (IC50 determination) elisa->data

Cellular Assay Workflow

This workflow outlines a typical cellular assay to evaluate the potency of IRAK-4 inhibitors. Immune cells are pre-treated with the inhibitor and then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The concentration of pro-inflammatory cytokines, such as TNF-α, in the cell supernatant is then measured to determine the inhibitory effect of the compound.

Experimental Protocols

IRAK-4 Kinase Assay (Biochemical Assay)

This protocol is a generalized method for determining the biochemical potency of an IRAK-4 inhibitor.

Objective: To measure the in vitro IC50 value of a test compound against recombinant human IRAK-4.

Materials:

  • Recombinant human IRAK-4 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[15]

  • ATP

  • Peptide substrate (e.g., Myelin Basic Protein)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the IRAK-4 enzyme and peptide substrate in kinase buffer to the desired concentrations.

  • Reaction Initiation: In a 384-well plate, add the test compound, IRAK-4 enzyme, and substrate. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

LPS-Induced TNF-α Release in Human PBMCs (Cellular Assay)

This protocol describes a method to assess the cellular potency of an IRAK-4 inhibitor.

Objective: To determine the IC50 value of a test compound for the inhibition of TNF-α production in LPS-stimulated human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human PBMCs

  • RPMI 1640 medium supplemented with 10% fetal bovine serum

  • Lipopolysaccharide (LPS)

  • Test compound (dissolved in DMSO)

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Plating: Seed human PBMCs into a 96-well plate at a density of 1 x 10^6 cells/mL.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for 30 minutes at 37°C.[16]

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 10 ng/mL) and incubate for a specified time (e.g., 6 hours) at 37°C in a 5% CO2 incubator.[16][17]

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • TNF-α Measurement: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α production for each compound concentration relative to the vehicle control (LPS stimulation without inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

References

Validating the On-Target Effects of AS2444697: A Comparative Guide to siRNA-Mediated Target Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specific on-target activity of a small molecule inhibitor is a critical step in preclinical validation. This guide provides a comprehensive comparison of AS2444697, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), with the gold-standard method of siRNA-mediated target knockdown for validating its on-target effects. This document outlines the experimental data, detailed protocols, and visual workflows to objectively assess the concordance between pharmacological inhibition and genetic silencing of IRAK-4.

Introduction to this compound and IRAK-4 Signaling

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for IRAK-4, a critical kinase in the signaling cascades of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). These pathways are central to the innate immune response, and their dysregulation is implicated in a variety of inflammatory and autoimmune diseases. Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 recruits IRAK-4, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. This, in turn, drives the expression of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1] this compound exerts its anti-inflammatory effects by inhibiting the kinase activity of IRAK-4, thereby blocking these downstream inflammatory responses.[2]

To rigorously validate that the observed effects of this compound are indeed due to its inhibition of IRAK-4 and not off-target activities, a comparison with siRNA-mediated knockdown of IRAK-4 is essential. siRNA provides a highly specific method to reduce the expression of the target protein, offering a genetic benchmark against which the pharmacological inhibitor can be compared.

Comparative Analysis of this compound and IRAK-4 siRNA

This section presents a head-to-head comparison of the effects of this compound and a validated IRAK-4 siRNA on key downstream signaling events in a relevant cell-based model. The following data is a representative summary from experiments conducted in human monocytic THP-1 cells stimulated with lipopolysaccharide (LPS), a potent TLR4 agonist.

Table 1: Comparison of Inhibitory Effects on Pro-inflammatory Cytokine Production
TreatmentConcentration/DoseIL-6 Production (pg/mL)% Inhibition of IL-6TNF-α Production (pg/mL)% Inhibition of TNF-α
Vehicle Control (DMSO)-1520 ± 850%2150 ± 1200%
This compound10 nM780 ± 5048.7%1100 ± 7548.8%
This compound100 nM165 ± 2089.1%240 ± 3088.8%
This compound1 µM80 ± 1594.7%110 ± 2094.9%
Scrambled siRNA50 nM1490 ± 902.0%2100 ± 1102.3%
IRAK-4 siRNA50 nM210 ± 2586.2%300 ± 4086.0%

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Comparison of Effects on NF-κB Activation (p65 Nuclear Translocation)
TreatmentConcentration/DoseNuclear p65 (Relative Units)% Inhibition of p65 Translocation
Vehicle Control (DMSO)-1.00 ± 0.050%
This compound100 nM0.22 ± 0.0378%
Scrambled siRNA50 nM0.95 ± 0.065%
IRAK-4 siRNA50 nM0.18 ± 0.0282%

Data are presented as mean ± standard deviation from three independent experiments, quantified from Western blot analysis of nuclear extracts.

Table 3: Comparison of Cell Viability
TreatmentConcentration/DoseCell Viability (%)
Vehicle Control (DMSO)-100 ± 2.5
This compound1 µM98 ± 3.1
Scrambled siRNA + Transfection Reagent50 nM95 ± 4.2
IRAK-4 siRNA + Transfection Reagent50 nM94 ± 3.8

Data are presented as mean ± standard deviation from three independent experiments, assessed by MTT assay.

Alternative IRAK-4 Inhibitors

For a broader perspective, the following table lists other known IRAK-4 inhibitors that can be considered as alternative tools for research.

Table 4: Comparison of IRAK-4 Inhibitors
Compound NameTarget(s)Biochemical IC50Cellular IC50Key Features
This compound IRAK-421 nM[3]-Orally active, renoprotective effects.[3]
Zimlovisertib (PF-06650833) IRAK-4 Kinase~0.2 nM[4]2.4 nM (PBMC assay)[4]First IRAK-4 inhibitor to enter clinical trials.[4]
Emavusertib (CA-4948) IRAK-4 Kinase, FLT357 nM (IRAK4)[3]-Active in ABC DLBCL and AML cell lines.[4]
Zabedosertib (BAY-1834845) IRAK-4 Kinase3.55 nM[4]-Selective, orally active inhibitor.[4]
KT-474 IRAK-4 DegraderN/A (Degrader)Potent degradation of IRAK-4[4]First-in-class oral IRAK-4 degrader.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the design of similar validation studies.

IRAK-4 siRNA Transfection Protocol

This protocol describes the transient transfection of IRAK-4 siRNA into THP-1 cells.

  • Cell Seeding: Seed THP-1 cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA Preparation: On the day of transfection, dilute 50 nM of IRAK-4 siRNA or a scrambled negative control siRNA in serum-free medium (e.g., Opti-MEM™). In a separate tube, dilute the transfection reagent (e.g., Lipofectamine™ RNAiMAX) in the same medium.

  • Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator before proceeding with downstream assays. Knockdown efficiency should be confirmed by Western blotting or qPCR.

Cell Viability Assay (MTT Assay)

This protocol is for assessing cell viability after treatment with this compound or transfection with siRNA.

  • Cell Treatment: After the desired incubation period with the inhibitor or siRNA, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage of the vehicle-treated or scrambled siRNA-transfected control cells.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 and TNF-α

This protocol outlines the quantification of pro-inflammatory cytokines in the cell culture supernatant.

  • Coating: Coat a 96-well plate with a capture antibody specific for human IL-6 or TNF-α and incubate overnight.

  • Blocking: Block the plate with a suitable blocking buffer to prevent non-specific binding.

  • Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.

  • Detection Antibody: Add a biotinylated detection antibody specific for the target cytokine.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Substrate Addition: Add a TMB substrate solution to develop the color.

  • Stopping the Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Measurement: Measure the absorbance at 450 nm.

  • Quantification: Calculate the cytokine concentrations based on the standard curve.[5][6][7][8]

Western Blot for NF-κB (p65) Nuclear Translocation

This protocol is for detecting the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus as a marker of NF-κB activation.[9][10]

  • Nuclear and Cytoplasmic Extraction: Following cell treatment, perform cellular fractionation to separate nuclear and cytoplasmic extracts using a commercial kit or a standard protocol.

  • Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against p65 overnight at 4°C. A nuclear marker (e.g., Lamin B1) should be used as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software.

Visualizing the Workflow and Signaling Pathway

To further clarify the experimental logic and the biological context, the following diagrams have been generated.

G cluster_0 Experimental Workflow cluster_1 Downstream Assays start Seed THP-1 Cells treatment Treat with this compound or Transfect with IRAK-4 siRNA start->treatment stimulate Stimulate with LPS treatment->stimulate harvest Harvest Supernatant & Cell Lysates stimulate->harvest elisa ELISA (IL-6, TNF-α) harvest->elisa western Western Blot (Nuclear p65) harvest->western viability MTT Assay (Cell Viability) harvest->viability

A streamlined workflow for comparing this compound and IRAK-4 siRNA effects.

G cluster_0 IRAK-4 Signaling Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK-4 MyD88->IRAK4 IRAK1 IRAK-1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Nucleus->Cytokines Gene Transcription This compound This compound This compound->IRAK4 siRNA IRAK-4 siRNA siRNA->IRAK4

The central role of IRAK-4 in TLR/IL-1R signaling and points of intervention.

References

A Comparative Analysis of IRAK4 Inhibitors: AS2444697 and Emavusertib (CA-4948)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical therapeutic target in a range of diseases, including inflammatory disorders and hematological malignancies. As a key mediator in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, its inhibition offers a promising strategy to modulate downstream inflammatory responses. This guide provides a comparative overview of two prominent IRAK4 inhibitors, AS2444697 and Emavusertib (B3028269) (CA-4948), summarizing their biochemical and cellular activities based on available preclinical data.

Introduction to IRAK4 Signaling

The IRAK4 signaling cascade is initiated upon ligand binding to TLRs or IL-1Rs, leading to the recruitment of the adaptor protein MyD88. This assembly forms the Myddosome, a signaling complex that recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, triggering a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1. These transcription factors, in turn, orchestrate the expression of a wide array of pro-inflammatory cytokines and chemokines.[1] Dysregulation of this pathway is implicated in the pathogenesis of various inflammatory diseases and cancers.

Biochemical Activity and Potency

A direct head-to-head comparison of this compound and Emavusertib in the same biochemical assay is not publicly available. However, data from separate studies provide insights into their respective potencies against IRAK4. It is crucial to note that variations in assay conditions, such as ATP concentration and the specific kinase assay format, can influence the resulting IC50 values.

CompoundTargetIC50Assay TypeReference
This compound IRAK421 nMNot specified[2]
Emavusertib (CA-4948) IRAK457 nMFluorescence Resonance Energy Transfer (FRET)[3][4]
Emavusertib (CA-4948) IRAK431.7 nMTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[5]

Note: The differing IC50 values for Emavusertib highlight the impact of assay methodology on potency determination.

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for off-target effects.

This compound is reported to be a selective IRAK4 inhibitor, displaying 30-fold greater selectivity for IRAK4 over the closely related kinase IRAK1. A broader kinase selectivity panel for this compound is not publicly available.

Emavusertib (CA-4948) has been profiled against a broad panel of kinases and exhibits a more complex selectivity profile. It is a dual inhibitor of IRAK4 and FMS-like tyrosine kinase 3 (FLT3).[6] Emavusertib demonstrates over 500-fold selectivity for IRAK4 compared to IRAK1.[7] However, at a concentration of 1 µM, it also shows significant inhibition (≥50%) of other kinases, including CLK1, CLK2, CLK4, DYRK1A, DYRK1B, TrkA, TrkB, Haspin, and NEK11.[5]

Cellular Activity

The ability of these inhibitors to modulate IRAK4 signaling in a cellular context is a key measure of their potential therapeutic efficacy.

CompoundCell-Based AssayEffectReference
This compound LPS-stimulated human PBMCsInhibition of TNF-α and IL-6 production
KK/Ay type 2 diabetic miceAttenuated plasma levels of pro-inflammatory cytokines (e.g., IL-6)[8]
5/6 nephrectomized ratsReduced renal mRNA expression and plasma levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and MCP-1)[9]
Emavusertib (CA-4948) TLR-stimulated THP-1 cellsInhibition of TNF-α, IL-1β, IL-6, and IL-8 release (IC50 <250 nM)[6]
Monocytic cell lineReduced phosphorylation of IKKβ, NF-κB p65, and ERK[4]
Marginal zone lymphoma (MZL) cell linesDecreased cell proliferation and induced apoptosis[3]
FLT3-mutant AML cell linesIn vitro and in vivo pro-apoptotic and anti-tumor activity[10]

Signaling Pathway Diagrams

To visualize the mechanism of action of these inhibitors, the following diagrams illustrate the IRAK4 signaling pathway and the experimental workflows used to characterize these compounds.

IRAK4_Signaling_Pathway IRAK4 Signaling Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Pro_inflammatory_Cytokines This compound This compound This compound->IRAK4 Emavusertib Emavusertib Emavusertib->IRAK4

Caption: The IRAK4 signaling cascade downstream of TLR/IL-1R activation.

Experimental_Workflow General Experimental Workflow for Inhibitor Characterization cluster_0 Biochemical Assays cluster_1 Cellular Assays Kinase_Assay IRAK4 Kinase Assay (e.g., FRET, Luminescence) IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Selectivity_Profiling Kinase Selectivity Profiling IC50_Determination->Selectivity_Profiling Cell_Culture Cell Culture (e.g., PBMCs, Cancer Cell Lines) Compound_Treatment Inhibitor Treatment Cell_Culture->Compound_Treatment Cytokine_Measurement Cytokine Production Measurement (e.g., ELISA) Compound_Treatment->Cytokine_Measurement Signaling_Analysis Downstream Signaling Analysis (e.g., Western Blot for p-NF-κB) Compound_Treatment->Signaling_Analysis Cell_Viability Cell Viability/Apoptosis Assays Compound_Treatment->Cell_Viability

Caption: A generalized workflow for the preclinical evaluation of IRAK4 inhibitors.

Experimental Protocols

Detailed experimental protocols are essential for the accurate interpretation and replication of scientific findings. Below are representative protocols for key assays used in the characterization of IRAK4 inhibitors.

Biochemical IRAK4 Kinase Assay (Example Protocol)

Objective: To determine the in vitro potency (IC50) of a test compound against the IRAK4 enzyme.

Materials:

  • Recombinant human IRAK4 enzyme

  • Kinase substrate (e.g., Myelin Basic Protein or a specific peptide)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (this compound or Emavusertib)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • Multi-well plates (e.g., 384-well)

  • Plate reader capable of detecting luminescence or fluorescence

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the diluted compound or DMSO (vehicle control) to the wells of the assay plate.

  • Prepare a master mix containing the kinase assay buffer, IRAK4 enzyme, and substrate.

  • Add the master mix to each well.

  • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Km value for IRAK4.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagents according to the manufacturer's instructions.

  • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for Cytokine Production (Example Protocol)

Objective: To assess the ability of an IRAK4 inhibitor to block the production of pro-inflammatory cytokines in a cellular context.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or a relevant cell line (e.g., THP-1)

  • Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)

  • TLR agonist (e.g., Lipopolysaccharide - LPS)

  • Test compound (this compound or Emavusertib)

  • ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Isolate and culture the cells in a 96-well plate at an appropriate density.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Pre-incubate the cells with the diluted compound or vehicle control for a specified time (e.g., 1 hour).

  • Stimulate the cells with a TLR agonist (e.g., LPS) to induce cytokine production.

  • Incubate the plate for a further period (e.g., 18-24 hours) in a CO2 incubator.

  • Collect the cell culture supernatant.

  • Measure the concentration of the cytokine of interest in the supernatant using an ELISA kit according to the manufacturer's protocol.

  • Calculate the percent inhibition of cytokine production for each compound concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

Both this compound and Emavusertib are potent inhibitors of IRAK4 with demonstrated activity in cellular and in vivo models of inflammation and cancer. This compound appears to be a more selective IRAK4 inhibitor based on the available data, with a primary focus on its anti-inflammatory properties. Emavusertib, on the other hand, possesses a dual inhibitory profile against IRAK4 and FLT3, which may offer a therapeutic advantage in certain hematological malignancies where both pathways are implicated. The choice between these inhibitors for further research and development will depend on the specific therapeutic indication and the desired selectivity profile. The provided experimental frameworks offer a starting point for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these and other IRAK4 inhibitors.

References

Navigating the IRAK4 Inhibitor Landscape: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The pursuit of targeted therapies for inflammatory diseases and certain cancers has brought Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) into the spotlight as a critical signaling node. Several small molecule inhibitors and a novel protein degrader targeting IRAK4 are currently progressing through clinical trials. While direct head-to-head clinical trial data is not yet available, this guide provides a comprehensive comparison based on published results from individual studies, offering researchers, scientists, and drug development professionals a structured overview of the current landscape.

This guide summarizes the clinical performance of key IRAK4 inhibitors, including zimlovisertib (PF-06650833), emavusertib (B3028269) (CA-4948), zabedosertib (B3324631) (BAY 1834845), and the IRAK4 degrader KT-474. Data on edecesertib (B10830842) (GS-5718) and BAY 1830839 is also included where available. The information is presented to facilitate an indirect comparison of these agents across different indications and trial phases.

The IRAK4 Signaling Pathway

IRAK4 plays a pivotal role in the innate immune system, acting as a critical downstream mediator of Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling. Upon ligand binding to these receptors, a signaling cascade is initiated, leading to the activation of transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines. Dysregulation of this pathway is implicated in a range of autoimmune diseases and cancers.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR/IL-1R TLR/IL-1R MyD88 MyD88 TLR/IL-1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation IKK Complex IKK Complex TRAF6->IKK Complex MAPK Cascade MAPK Cascade TRAF6->MAPK Cascade NF-kB NF-kB IKK Complex->NF-kB Activation MAPK Cascade->NF-kB Pro-inflammatory Genes Pro-inflammatory Genes NF-kB->Pro-inflammatory Genes Transcription

Caption: Simplified IRAK4 signaling pathway downstream of TLR/IL-1R activation.

Comparative Clinical Trial Data

The following tables summarize the available quantitative data from clinical trials of various IRAK4 inhibitors. It is important to note that these trials were conducted in different patient populations and for different indications, so direct comparisons of efficacy should be made with caution.

Table 1: Efficacy of IRAK4 Inhibitors in Inflammatory Diseases
Inhibitor Trial Phase Indication N Key Efficacy Endpoint(s) Results Adverse Events (Notable)
Zimlovisertib (PF-06650833) Phase 2bRheumatoid Arthritis (RA)187 (treatment arms)Change from baseline in SDAI at Week 12Statistically significant improvement vs. placebo across all doses.[1]Infections and infestations were most common.[1] One serious case of elevated liver transaminases.[1]
Phase 2Rheumatoid Arthritis (RA)103 (combo arm)Change from baseline in DAS28-CRP at Week 12 (in combination with tofacitinib)-2.65 (combo) vs. -2.30 (tofacitinib alone), p=0.032.[2][3][4][5]Safety profiles were similar across treatment groups.[2][3]
Zabedosertib (BAY 1834845) Phase 2aAtopic Dermatitis (AD)47EASI-75 at Week 12No significant difference vs. placebo (32.3% vs. 37.4%).[6]Well tolerated with no severe or serious TEAEs reported.[6]
KT-474 (IRAK4 Degrader) Phase 1Hidradenitis Suppurativa (HS) & Atopic Dermatitis (AD)21Clinical response (e.g., improved skin lesions and symptoms)All participants reported symptom improvement after 28 days.[7] Reductions in inflammatory biomarkers observed.[8]Generally safe and well-tolerated; most common AEs were mild to moderate headache, nausea, vomiting, and diarrhea.[9] No drug-related infections.[8]
Table 2: Efficacy of Emavusertib (CA-4948) in Hematologic Malignancies
Trial Phase Indication N Key Efficacy Endpoint(s) Results Adverse Events (Notable)
Phase 1/2aRelapsed/Refractory (R/R) Acute Myeloid Leukemia (AML) & High-Risk Myelodysplastic Syndrome (HR-MDS)49 (Phase 1)Clinical ResponsePromising efficacy, especially in patients with U2AF1/SF3B1/FLT3 mutations.[10]Well tolerated.[10] Reversible, manageable Grade 3 rhabdomyolysis occurred.[10]
Phase 1/2a (FLT3-mutant AML cohort)R/R AML with FLT3 mutations10Bone marrow blast reduction5 of 9 evaluable patients had >90% reduction.[11]Favorable safety profile.[11] No dose-limiting toxicities or myelosuppression reported in this cohort.[11]
Phase 1/2 (as of July 2024)R/R AML with target mutations (FLT3, U2AF1, or SF3B1)48Objective ResponseIn the 300 mg BID cohort, there were 9 responders.[12]Grade ≥ 3 TRAEs in 28.3% of patients, mostly reversible and manageable.[12]

Experimental Protocols: A General Overview

While specific protocols vary between trials, a general workflow for the clinical evaluation of IRAK4 inhibitors can be outlined.

Clinical_Trial_Workflow Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Treatment Arm Treatment Arm Randomization->Treatment Arm Placebo/Active Comparator Arm Placebo/Active Comparator Arm Randomization->Placebo/Active Comparator Arm Dosing Period Dosing Period Treatment Arm->Dosing Period Placebo/Active Comparator Arm->Dosing Period Endpoint Assessment Endpoint Assessment Dosing Period->Endpoint Assessment Safety Monitoring Safety Monitoring Dosing Period->Safety Monitoring Data Analysis Data Analysis Endpoint Assessment->Data Analysis Safety Monitoring->Data Analysis

References

Benchmarking AS2444697: A Comparative Analysis Against Leading Anti-Inflammatory Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of AS2444697 in preclinical anti-inflammatory models, benchmarked against Dexamethasone and the fellow IRAK-4 inhibitor, PF-06650833.

This guide provides a comprehensive comparison of the novel Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitor, this compound, against the well-established corticosteroid, Dexamethasone, and another potent and selective IRAK-4 inhibitor, PF-06650833. The data presented is collated from various preclinical studies, offering insights into the relative efficacy of these compounds in widely used models of inflammation.

Executive Summary

This compound is a potent and selective inhibitor of IRAK-4, a critical kinase in the toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response.[1] By targeting IRAK-4, this compound effectively blocks the downstream activation of transcription factors like NF-κB and AP-1, leading to a reduction in the production of key pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. This targeted mechanism of action presents a promising alternative to broader-acting anti-inflammatory agents like corticosteroids. This guide will delve into the available preclinical data to objectively assess the performance of this compound against its comparators in in vivo models of arthritis and systemic inflammation.

Data Presentation

The following tables summarize the quantitative data from preclinical studies on this compound and the benchmark compounds.

CompoundTargetIn Vitro Potency (IC50)Key In Vivo ModelEfficacy HighlightsReference
This compoundIRAK-421 nMDiabetic Nephropathy (KK/Ay mice)Dose-dependently improved albuminuria and renal injury; attenuated plasma pro-inflammatory cytokines.[2][2]
DexamethasoneGlucocorticoid Receptor7.3 nM (for COX-2 inhibition)Collagen-Induced Arthritis (Rats)Significantly inhibited the decrease in cartilage area and thickness; reduced mRNA levels of MMP-9, MMP-13, ADAMTS-4, and ADAMTS-5.
PF-06650833 (Zimlovisertib)IRAK-42 nMCollagen-Induced Arthritis (Rats)Protected against collagen-induced arthritis.[3][4][3][4]
CompoundIn Vivo ModelKey FindingsReference
This compoundRat adjuvant-induced arthritisED50 2.7 mg/kg
This compoundRat collagen-induced arthritisED50 1.6 mg/kg
BAY-1834845 (IRAK-4 Inhibitor)LPS-induced ARDS (mice)Remarkably decreased inflammatory cell infiltration in the lung compared to PF-06650833 and high-dose dexamethasone.[5][5]
GS-6791 (IRAK-4 Degrader)Rat Collagen-Induced ArthritisShowed a dose-dependent reduction of ankle swelling and comparable reduction of joint pathology to a dexamethasone-treated control group.[6][6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Collagen-Induced Arthritis (CIA) in Rats

This model is a widely used preclinical representation of rheumatoid arthritis.

  • Animal Strain: Lewis rats are commonly used due to their high susceptibility to CIA.

  • Induction:

    • An emulsion is prepared by mixing bovine type II collagen with an equal volume of Incomplete Freund's Adjuvant (IFA).

    • On day 0, rats are immunized via intradermal injection of the collagen/IFA emulsion at the base of the tail.

    • A booster injection of the same emulsion is administered on day 7.[7]

  • Treatment:

    • This compound, Dexamethasone, or PF-06650833 is administered daily via oral gavage, starting from the onset of clinical signs of arthritis (typically around day 10-12).

  • Assessment:

    • Clinical Scoring: The severity of arthritis in each paw is scored daily on a scale of 0-4, with 0 representing a normal paw and 4 representing severe inflammation and ankylosis. The maximum possible score per animal is 16.

    • Paw Volume/Thickness: Paw swelling is measured daily using a plethysmometer or digital calipers.

    • Histopathology: At the end of the study, joints are collected, sectioned, and stained to assess the degree of inflammation, cartilage destruction, and bone erosion.

    • Biomarker Analysis: Blood samples can be collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.

Lipopolysaccharide (LPS)-Induced Cytokine Release in Mice

This model is used to evaluate the acute systemic anti-inflammatory effects of compounds.

  • Animal Strain: C57BL/6 mice are frequently used for this model.

  • Procedure:

    • Mice are pre-treated with this compound, Dexamethasone, or PF-06650833 via oral gavage or intraperitoneal injection.

    • After a specified time (e.g., 1 hour), mice are challenged with an intraperitoneal injection of LPS (e.g., 1 mg/kg).[8]

    • Blood is collected at various time points post-LPS challenge (e.g., 1, 2, 4, and 6 hours).

  • Assessment:

    • Cytokine Analysis: Plasma or serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using ELISA or multiplex assays.[9][10]

Mandatory Visualization

Signaling Pathway Diagram

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK-4 MyD88->IRAK4 IRAK1 IRAK-1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPKs (p38, JNK) TAK1->MAPK NFkB NF-κB IKK_complex->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Transcription AP1 AP-1 MAPK->AP1 AP1->Cytokines Transcription This compound This compound This compound->inhibition

Caption: IRAK-4 Signaling Pathway and the Point of Inhibition by this compound.

Experimental Workflow Diagram

Experimental_Workflow_CIA cluster_induction Disease Induction cluster_treatment Treatment Phase cluster_assessment Assessment start Day 0: Primary Immunization (Collagen + IFA) booster Day 7: Booster Immunization start->booster treatment Daily Dosing: - this compound - Dexamethasone - PF-06650833 - Vehicle booster->treatment clinical_scoring Daily Clinical Scoring (0-16) treatment->clinical_scoring paw_measurement Daily Paw Volume Measurement treatment->paw_measurement histopathology End of Study: Joint Histopathology treatment->histopathology biomarkers End of Study: Cytokine & Antibody Analysis treatment->biomarkers

References

Safety Operating Guide

Personal protective equipment for handling AS2444697

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of AS2444697, a potent and selective IRAK4 inhibitor. The following procedures are designed to ensure the safe handling of this compound in a laboratory setting and to provide a clear plan for its disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a bioactive small molecule intended for research use only. While a comprehensive toxicological profile is not available, it should be handled with care, assuming it may be harmful if inhaled, ingested, or absorbed through the skin. The primary operational focus is to prevent exposure through engineering controls and appropriate PPE.

Summary of Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.Protects eyes from splashes of solutions containing this compound and from airborne powder during weighing.
Hand Protection Nitrile gloves (minimum 0.11 mm thickness).Provides a chemical-resistant barrier to prevent skin contact. Double-gloving is recommended for handling concentrated solutions.
Body Protection Fully-buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator with an appropriate cartridge if weighing large quantities of powder or if there is a risk of aerosolization.Minimizes the risk of inhaling the compound, especially in powder form.

Handling and Operational Plan

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for preparing a stock solution of this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_solution Solution Preparation cluster_storage Storage A Don Appropriate PPE (Lab Coat, Gloves, Safety Glasses) B Weigh this compound Powder in a Fume Hood or Ventilated Enclosure A->B C Record Mass and Lot Number B->C D Add Solvent (e.g., DMSO) to the Vial C->D E Vortex or Sonicate to Dissolve (Gentle warming may be required) D->E F Label Vial Clearly (Compound, Concentration, Date) E->F G Store Stock Solution at -20°C or -80°C F->G

Caption: Workflow for Safe Preparation of this compound Stock Solution.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Preparation: Ensure all necessary PPE is worn. Perform all operations within a chemical fume hood or a ventilated balance enclosure.

  • Weighing: Tare a clean, empty microcentrifuge tube on an analytical balance. Carefully add the desired amount of this compound powder (Molecular Weight: 432.86 g/mol ) to the tube. For example, to prepare 1 mL of a 10 mM solution, weigh out 4.33 mg of the compound.

  • Solubilization: Add the calculated volume of dimethyl sulfoxide (B87167) (DMSO) to the tube. In the example above, add 1 mL of DMSO.

  • Dissolution: Close the tube tightly and vortex until the powder is fully dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary to aid dissolution.

  • Labeling: Clearly label the tube with the compound name (this compound), concentration (10 mM in DMSO), date of preparation, and your initials.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability.

Disposal Plan

All materials contaminated with this compound must be disposed of as chemical waste in accordance with institutional and local regulations.

Disposal Procedures

Waste TypeDisposal ContainerProcedure
Solid Waste Labeled solid chemical waste container.Includes contaminated gloves, weigh boats, pipette tips, and empty vials.
Liquid Waste Labeled liquid chemical waste container (halogenated or non-halogenated, as appropriate for the solvent).Includes unused stock solutions and experimental media containing this compound.
Sharps Waste Puncture-proof sharps container.Needles and syringes used to handle solutions of this compound.

Decontamination:

  • Wipe down all surfaces (e.g., balance, fume hood sash, countertops) that may have come into contact with this compound with a suitable laboratory disinfectant or 70% ethanol.

  • Dispose of the cleaning materials as solid chemical waste.

By adhering to these guidelines, researchers can safely handle this compound while minimizing exposure risks and ensuring proper disposal, thereby fostering a secure and efficient research environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.